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  • Product: 4-amino-N-cyclopentylbenzene-1-sulfonamide
  • CAS: 436091-88-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-amino-N-cyclopentylbenzene-1-sulfonamide

CAS Number: 436091-88-2 This guide provides a comprehensive technical overview of 4-amino-N-cyclopentylbenzene-1-sulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 436091-88-2

This guide provides a comprehensive technical overview of 4-amino-N-cyclopentylbenzene-1-sulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and drug development. Drawing upon established principles of sulfonamide chemistry and pharmacology, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Identity and Physicochemical Properties

4-amino-N-cyclopentylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine group.[1] Its specific structure features a cyclopentyl substituent on the sulfonamide nitrogen, which can influence its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 4-amino-N-cyclopentylbenzene-1-sulfonamide and Related Analogs

Property4-amino-N-cyclopentylbenzene-1-sulfonamide (Predicted/Inferred)4-aminobenzenesulfonamide (Sulfanilamide)4-amino-N-benzylbenzene-1-sulfonamide4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide
CAS Number 436091-88-263-74-1[2]1709-54-2[3]4015-18-3[4]
Molecular Formula C₁₁H₁₆N₂O₂SC₆H₈N₂O₂S[5]C₁₃H₁₄N₂O₂S[3]C₁₂H₁₃ClN₄O₂S
Molecular Weight 240.33 g/mol (Calculated)172.20 g/mol 262.33 g/mol [3]312.78 g/mol
Melting Point Data not available163 - 167 °C[6]Data not available~221 °C[4]
pKa (Acidic) Data not available~10.4Data not available~7.14[4]
LogP (Predicted) Data not available-0.071.7[3]0.613[4]
Water Solubility Data not available7.5 g/L (25 °C)Data not available9.17e-4 g/L (Predicted)[4]

Note: Some properties for the title compound are inferred based on the general properties of sulfonamides and data from structurally similar molecules.

Synthesis and Characterization

The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide follows a well-established pathway for the preparation of N-substituted sulfonamides. The general approach involves the reaction of a protected aminobenzenesulfonyl chloride with the corresponding amine, followed by deprotection.

General Synthetic Protocol

A plausible synthetic route for 4-amino-N-cyclopentylbenzene-1-sulfonamide is outlined below. This protocol is based on standard procedures for sulfonamide synthesis.[7][8]

Step 1: Protection of the Amino Group The starting material, 4-aminobenzenesulfonic acid, is first protected, typically through acetylation, to prevent unwanted side reactions at the amino group.

Step 2: Formation of the Sulfonyl Chloride The resulting 4-acetamidobenzenesulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to form 4-acetamidobenzenesulfonyl chloride.[8]

Step 3: Sulfonamide Bond Formation The key step involves the nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and cyclopentylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Step 4: Deprotection The final step is the removal of the protecting group (e.g., acetyl) from the amino group, usually by acid or base hydrolysis, to yield the desired 4-amino-N-cyclopentylbenzene-1-sulfonamide.[7]

Synthesis_Workflow A 4-aminobenzenesulfonic acid B Protection (e.g., Acetylation) A->B C 4-acetamidobenzenesulfonic acid B->C D Chlorination (e.g., SOCl2) C->D E 4-acetamidobenzenesulfonyl chloride D->E G Sulfonamide Formation E->G F Cyclopentylamine F->G H N-cyclopentyl-4-acetamidobenzenesulfonamide G->H I Deprotection (Hydrolysis) H->I J 4-amino-N-cyclopentylbenzene-1-sulfonamide I->J

Caption: General synthetic workflow for 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Characterization and Analytical Methods

The identity and purity of synthesized 4-amino-N-cyclopentylbenzene-1-sulfonamide would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the cyclopentyl group and the aromatic protons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the S=O stretches of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method would be essential for assessing the purity of the compound and for quantitative analysis in various matrices.[9][10] A typical method would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9]

Mechanism of Action and Biological Activity

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][7][11][12] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway, leading to a bacteriostatic effect.[5][11][12] It is highly probable that 4-amino-N-cyclopentylbenzene-1-sulfonamide exerts its potential antibacterial activity through this well-established mechanism.

Beyond their antibacterial properties, sulfonamides have been investigated for a wide range of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and in antiviral and anticancer research.[1][13][14] The specific N-cyclopentyl substitution in the title compound may modulate its binding affinity and selectivity for various biological targets.

Mechanism_of_Action cluster_bacteria Bacterial Cell PABA p-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids Growth Bacterial Growth Nucleic_Acids->Growth Sulfonamide 4-amino-N-cyclopentylbenzene-1-sulfonamide Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Applications in Drug Discovery and Development

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives being developed for a multitude of therapeutic areas.[1] The unique properties imparted by the N-cyclopentyl group make 4-amino-N-cyclopentylbenzene-1-sulfonamide an interesting candidate for further investigation in several areas:

  • Antibacterial Drug Discovery: As a novel sulfonamide, it could be evaluated against a panel of clinically relevant bacterial strains, including drug-resistant isolates.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a known zinc-binding group, making this compound a potential inhibitor of carbonic anhydrases, which are targets for glaucoma, epilepsy, and certain types of cancer.[13][14]

  • Scaffold for Further Derivatization: The primary amino group serves as a versatile handle for the synthesis of a library of related compounds with potentially enhanced or novel biological activities.

Safety and Handling

Table 2: General Safety and Handling Precautions for Sulfonamides

HazardPrecautionary Measures
Eye Irritation Causes serious eye irritation.[2][3][15] Wear appropriate eye protection such as safety goggles.[2][15] In case of contact, rinse cautiously with water for several minutes.[2]
Skin Irritation May cause skin irritation.[2][3] Wear protective gloves and clothing to prevent skin exposure.[2][15]
Inhalation May cause respiratory irritation.[3][16] Avoid breathing dust and handle in a well-ventilated area or fume hood.[15][17]
Ingestion Harmful if swallowed.[16][18] Do not eat, drink, or smoke when using this product.[18] If swallowed, call a poison center or doctor.[18]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-amino-N-cyclopentylbenzene-1-sulfonamide represents a valuable, yet underexplored, member of the sulfonamide family. Its unique structural features warrant further investigation into its synthesis, biological activity, and potential therapeutic applications. This technical guide provides a foundational understanding of this compound, leveraging the extensive knowledge base of sulfonamide chemistry to empower researchers in their drug discovery and development endeavors.

References

  • 4-amino-N-cyclopentylbenzene-1-sulfonamide | 436091-88-2 - Sigma-Aldrich.

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Pharmaceutical and Life Sciences.

  • SAFETY DATA SHEET - N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide. Fisher Scientific.

  • SAFETY DATA SHEET - Sulfanilamide. Fisher Scientific.

  • Safety data sheet according to Regulation (EC) No 1907/2006. CPAchem.

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Carl ROTH.

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharmaceutical Sciences and Research.

  • Safety Data Sheet - Sulfanilamide. Cayman Chemical.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Microbiology and Biotechnology.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry.

  • 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7. Benchchem.

  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Advent Technology.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

  • 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide. US EPA.

  • 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909. PubChem.

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.

  • 19837-74-2 | 4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. ChemScene.

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy Research.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate.

Sources

Exploratory

4-amino-N-cyclopentylbenzene-1-sulfonamide synthesis pathway

Technical Guide: Synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide Part 1: Executive Summary & Strategic Analysis Target Molecule: 4-amino-N-cyclopentylbenzene-1-sulfonamide CAS Registry Number: 436091-88-2 Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-amino-N-cyclopentylbenzene-1-sulfonamide CAS Registry Number: 436091-88-2 Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol [1]

This guide details the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide , a primary sulfonamide scaffold often utilized in medicinal chemistry as a core structure for carbonic anhydrase inhibitors and as an intermediate for COX-2 inhibitors.

Two primary retrosynthetic pathways exist for this molecule. The choice of pathway depends heavily on the scale of synthesis and available equipment.

Pathway Comparison
FeatureRoute A: Nitro-Reduction (Recommended) Route B: Acetamide-Hydrolysis (Classic)
Precursor 4-Nitrobenzenesulfonyl chloride4-Acetamidobenzenesulfonyl chloride
Key Steps 1. Sulfonylation2. Catalytic Hydrogenation1. Sulfonylation2. Acid/Base Hydrolysis
Atom Economy HighLower (Loss of Acetyl group)
Conditions Mild (Neutral/Basic)Harsh (Strong Acid/Base reflux)
Suitability High Purity / Drug Discovery Industrial Cost-Efficiency

Recommendation: For research and high-purity applications, Route A is superior. It avoids the harsh hydrolysis step required in Route B, which can complicate purification and degrade sensitive functional groups if this protocol is adapted for more complex analogs.

Part 2: Visualized Pathway Logic

The following diagram outlines the chemical logic for both pathways, highlighting the convergence on the final target.

SynthesisPathways cluster_legend Pathway Key Start_Nitro 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8) Inter_Nitro Intermediate 1: 4-nitro-N-cyclopentyl benzenesulfonamide Start_Nitro->Inter_Nitro DCM, Et3N, 0°C (Sulfonylation) Start_Acet 4-Acetamidobenzenesulfonyl chloride (CAS 121-60-8) Inter_Acet Intermediate 2: 4-acetamido-N-cyclopentyl benzenesulfonamide Start_Acet->Inter_Acet THF, Pyridine (Sulfonylation) Reagent_Amine Cyclopentylamine (CAS 1003-03-8) Reagent_Amine->Inter_Nitro Reagent_Amine->Inter_Acet Product TARGET: 4-amino-N-cyclopentyl benzene-1-sulfonamide (CAS 436091-88-2) Inter_Nitro->Product H2, Pd/C, MeOH (Reduction) Inter_Acet->Product HCl or NaOH, Reflux (Hydrolysis) key1 Blue Arrow: Recommended Route (High Purity) key2 Red Arrow: Alternative Route (Industrial)

Caption: Comparative workflow of Nitro-Reduction (Blue) vs. Acetamide-Hydrolysis (Red) pathways.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is designed for a 10 mmol scale synthesis. It prioritizes yield and purity.

Step 1: Synthesis of 4-nitro-N-cyclopentylbenzenesulfonamide

Reaction:



Reagents:

  • 4-Nitrobenzenesulfonyl chloride (2.21 g, 10.0 mmol)

  • Cyclopentylamine (0.94 g, 1.09 mL, 11.0 mmol)

  • Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol)

  • Dichloromethane (DCM) (anhydrous, 40 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 4-Nitrobenzenesulfonyl chloride and anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: In a separate vial, mix Cyclopentylamine and Triethylamine in DCM (10 mL). Add this mixture dropwise to the RBF over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Quench with water (30 mL).

    • Separate the organic layer.[2]

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/Et₃N.

    • Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification: Recrystallize from Ethanol/Water or use Flash Column Chromatography if impurities are present.

    • Expected Yield: 85–95%

    • Appearance: Pale yellow solid.

Step 2: Reduction to 4-amino-N-cyclopentylbenzene-1-sulfonamide

Reaction:



Reagents:

  • Intermediate from Step 1 (2.70 g, ~10 mmol)

  • 10% Palladium on Carbon (Pd/C) (270 mg, 10 wt% loading)

  • Methanol (MeOH) (50 mL)

  • Hydrogen Gas (H₂) (Balloon pressure or 1-2 atm)

Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen before introducing the catalyst. Pd/C can be pyrophoric in air, especially when dry.

  • Loading: Add the nitro-intermediate and MeOH to the flask. Carefully add the Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously under H₂ atmosphere (balloon is sufficient) at RT for 4–12 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[4] The disappearance of the yellow nitro compound indicates completion.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely to prevent fire hazard.

    • Wash the pad with MeOH.[5]

    • Concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: Recrystallize from Ethanol or Isopropanol.

    • Expected Yield: 90–98%

    • Appearance: White to off-white crystalline solid.

Part 4: Analytical Validation

To ensure the integrity of the synthesized product (CAS 436091-88-2), the following analytical data should be verified:

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 7.38 (d, 2H, Ar-H) : Ortho to sulfonamide.δ 6.58 (d, 2H, Ar-H) : Ortho to amine (shielded).δ 5.90 (s, 2H, -NH₂) : Broad singlet, exchangeable.δ 7.10 (d, 1H, -SO₂NH-) : Sulfonamide proton.δ 3.35 (m, 1H, N-CH) : Cyclopentyl methine.δ 1.20–1.70 (m, 8H) : Cyclopentyl methylene protons.
LC-MS (ESI+) [M+H]⁺ = 241.1 (Calculated MW: 240.32).
IR Spectroscopy 3300–3400 cm⁻¹ : Primary amine (-NH₂) stretching.1310 & 1150 cm⁻¹ : Sulfonamide S=O asymmetric/symmetric stretch.

Part 5: Process Safety & Troubleshooting

  • Sulfonyl Chloride Hydrolysis: 4-Nitrobenzenesulfonyl chloride is moisture sensitive. Always use anhydrous solvents in Step 1 to prevent hydrolysis to the sulfonic acid, which reduces yield and complicates purification.

  • Exotherm Control: The reaction of sulfonyl chlorides with amines is highly exothermic. On scales >10g, active cooling (ice/salt bath) is mandatory to prevent runaway reactions or decomposition.

  • Catalyst Handling: Pd/C residues are fire hazards. Keep wet with water or solvent after filtration and dispose of in a dedicated metal waste container.

  • Alternative Reduction: If H₂ gas is unavailable, Iron/NH₄Cl in Ethanol/Water (Bechamp reduction) is a robust alternative, though it requires a more tedious filtration of iron oxides.

References

  • LookChem . 4-amino-N-cyclopentylbenzenesulfonamide Product Information (CAS 436091-88-2). Retrieved from

  • BLD Pharm . Product Analysis: 4-Amino-N-cyclohexylbenzenesulfonamide (Analogous Structure Reference). Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 98-74-8 (4-Nitrobenzenesulfonyl chloride). Retrieved from

  • Sigma-Aldrich . Technical Bulletin: Hydrogenation with Palladium on Carbon. Retrieved from

  • ChemicalBook . Synthesis of Sulfonamides: General Methodologies. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Prospective Mechanism of Action of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Foreword The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1] From the first generation of antibacterial drugs to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1] From the first generation of antibacterial drugs to contemporary treatments for epilepsy, cancer, and inflammatory diseases, the versatility of the sulfonamide scaffold is remarkable.[2][3] This guide focuses on a specific, yet under-documented molecule: 4-amino-N-cyclopentylbenzene-1-sulfonamide. Due to the limited publicly available data on this exact compound, this document adopts a predictive and investigative approach. As a Senior Application Scientist, the goal is not merely to report existing knowledge but to construct a scientifically rigorous framework for its elucidation.

This whitepaper will, therefore, dissect the structural components of 4-amino-N-cyclopentylbenzene-1-sulfonamide, propose its most probable biological targets based on established structure-activity relationships (SAR) within the sulfonamide class, and provide detailed experimental protocols to systematically investigate and validate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.

Structural Analysis and Mechanistic Hypotheses

The structure of 4-amino-N-cyclopentylbenzene-1-sulfonamide consists of a para-aminobenzene sulfonamide core with a cyclopentyl group substituting one of the sulfonamide hydrogens. This structure presents two primary hypotheses for its mechanism of action.

  • Hypothesis A: Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition. The unsubstituted 4-amino group is a critical feature for antibacterial sulfonamides.[4][5] This moiety allows the molecule to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[6][7]

  • Hypothesis B: Carbonic Anhydrase (CA) Inhibition. The primary sulfonamide group is a well-established zinc-binding group that potently inhibits various isoforms of carbonic anhydrase.[8][9] CA inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anticonvulsants.[3]

The following sections will explore these potential mechanisms in detail and outline the necessary experimental workflows to test these hypotheses.

Proposed Mechanism 1: Competitive Inhibition of Folic Acid Synthesis

The classic mechanism of action for antibacterial sulfonamides is the disruption of the folate biosynthesis pathway in prokaryotes.[10][11]

The Target: Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[11] A key step in this pathway is the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, a reaction catalyzed by DHPS, to form dihydropteroic acid.[6] This product is a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid, a coenzyme vital for the synthesis of nucleotides and certain amino acids.[10]

Molecular Mechanism of Inhibition

4-amino-N-cyclopentylbenzene-1-sulfonamide, due to its structural analogy to PABA, is hypothesized to act as a competitive inhibitor of DHPS. The ionized sulfonamide group mimics the carboxylate of PABA, allowing it to bind to the active site of the enzyme. This binding event is competitive, meaning the sulfonamide and PABA directly compete for the same binding site.[6] By occupying the active site, the sulfonamide prevents the normal substrate (PABA) from binding, thereby halting the production of dihydropteroic acid and arresting bacterial growth.[6][7] This results in a bacteriostatic effect.[5][6]

Diagram: Proposed DHPS Inhibition Pathway

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibitory Action Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Tetrahydrofolic Acid (THF) Dihydropteroic_Acid->Folic_Acid ... DNA_Synthesis Nucleotide & Amino Acid Synthesis Folic_Acid->DNA_Synthesis Sulfonamide 4-amino-N-cyclopentylbenzene- 1-sulfonamide Inhibition Sulfonamide->Inhibition Competes with PABA Inhibition->DHPS CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibition Inhibitory Action CA_Enzyme CA Enzyme Displacement Zinc_Ion Zn²⁺ Zinc_Ion->CA_Enzyme Coordinated in active site Water H₂O Zinc_Ion->Water Displaces H₂O Water->Zinc_Ion Bound to Zinc Sulfonamide 4-amino-N-cyclopentylbenzene- 1-sulfonamide (-SO₂NH⁻) Sulfonamide->Zinc_Ion Coordinates to Zn²⁺

Caption: The sulfonamide coordinates to the active site's zinc ion, inhibiting enzyme activity.

Experimental Workflow for Mechanism Elucidation

To determine the true mechanism of action, a multi-step experimental plan is required. This workflow is designed to first screen for broad activity and then to perform detailed characterization.

Step 1: Preliminary Activity Screening
  • Objective: To determine if the compound has bacteriostatic or bactericidal activity.

  • Methodology:

    • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used. [12] 2. Broth Microdilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate with Mueller-Hinton broth.

    • Inoculation: Inoculate each well with a standardized bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Collection: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.

    • PABA Reversal: To confirm the DHPS mechanism, repeat the assay with the addition of exogenous PABA. If the compound's activity is reversed by PABA, it strongly suggests DHPS inhibition. [4]

  • Objective: To screen for inhibitory activity against key human carbonic anhydrase isoforms.

  • Methodology:

    • Enzymes: Use commercially available, purified human CA isoforms (e.g., hCA I, II, IX, XII).

    • Assay Principle: A common method is an esterase activity assay using 4-nitrophenyl acetate (NPA) as a substrate. CA catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

    • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer. b. Initiate the reaction by adding the NPA substrate. c. Measure the rate of 4-nitrophenol formation over time.

    • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Step 2: Quantitative Characterization

If preliminary screening shows promising activity, the next step is to quantify the interaction with the putative target.

  • Objective: To determine the type of inhibition and the binding affinity for the target enzyme (DHPS or CA).

  • Methodology:

    • Assay Setup: Perform the enzyme assay (as described above) with varying concentrations of both the substrate (PABA or NPA) and the inhibitor (test compound).

    • Data Collection: Measure the initial reaction velocities (v₀) at each substrate and inhibitor concentration.

    • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition (e.g., competitive, non-competitive). The inhibition constant (Kᵢ) can be calculated from these data, providing a direct measure of the inhibitor's potency.

  • Objective: To directly measure the binding affinity and thermodynamics of the compound-target interaction, independent of enzyme activity.

  • Methodology:

    • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Fluorescent Thermal Shift Assay (FTSA): This assay measures the change in the melting temperature (Tₘ) of a target protein upon ligand binding. A positive shift in Tₘ indicates that the compound stabilizes the protein, confirming a direct interaction. [8]

      Parameter Enzyme Kinetics Isothermal Titration Calorimetry (ITC) Fluorescent Thermal Shift Assay (FTSA)
      Primary Output Inhibition Constant (Kᵢ), Mode of Inhibition Dissociation Constant (Kᴅ), ΔH, ΔS, Stoichiometry Melting Temperature Shift (ΔTₘ)
      Principle Measures effect on catalytic activity Measures heat change upon binding Measures change in protein stability

      | Confirms | Potency and mechanism of inhibition | Direct binding and thermodynamics | Direct physical interaction |

Diagram: Overall Experimental Workflow

Workflow cluster_screening Step 1: Preliminary Screening cluster_characterization Step 2: Quantitative Characterization Start 4-amino-N-cyclopentylbenzene- 1-sulfonamide Screen_Anti Antibacterial Susceptibility (MIC determination) Start->Screen_Anti Screen_CA Carbonic Anhydrase Assay (IC₅₀ determination) Start->Screen_CA Kinetics Enzyme Kinetics (Determine Kᵢ and Mode) Screen_Anti->Kinetics If Active Screen_CA->Kinetics If Active Biophysics Biophysical Assays (ITC / FTSA for Kᴅ) Kinetics->Biophysics Corroborate Conclusion Mechanism Elucidation Biophysics->Conclusion

Caption: A systematic workflow to elucidate the compound's mechanism of action.

Conclusion

While 4-amino-N-cyclopentylbenzene-1-sulfonamide is not a widely characterized molecule, its chemical structure provides a strong basis for forming testable hypotheses regarding its mechanism of action. The presence of the p-aminobenzenesulfonamide core suggests two primary, and well-precedented, avenues of investigation: inhibition of bacterial dihydropteroate synthase or inhibition of human carbonic anhydrase isoforms. The N-cyclopentyl group will undoubtedly modulate the potency and selectivity for either target class.

The experimental workflow outlined in this guide provides a robust, logical, and self-validating system for elucidating the compound's true biological activity. By progressing from broad screening to detailed kinetic and biophysical characterization, researchers can definitively identify the molecular target, quantify the interaction, and establish the mechanism of action with a high degree of scientific integrity. This foundational knowledge is the critical first step in the potential development of this novel sulfonamide derivative into a future therapeutic agent.

References

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180.
  • Sulphonamides Pharmacology For Pharmacy students | PPTX.
  • Sulfonamide - BioPharma Notes.
  • Sulfonamides - LiverTox - NCBI Bookshelf - NIH.
  • Synthesis, Mechanism of action And Characteriz
  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine - International Journal of Pharmacy and Pharmaceutical Science.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • 3-Amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide - Benchchem.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Educ

Sources

Exploratory

Biological Activity Profile: 4-Amino-N-cyclopentylbenzene-1-sulfonamide

Technical Guide for Drug Discovery & Medicinal Chemistry[1] Executive Summary 4-amino-N-cyclopentylbenzene-1-sulfonamide (CAS: 436091-88-2) is a specialized secondary sulfonamide scaffold that serves as a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

4-amino-N-cyclopentylbenzene-1-sulfonamide (CAS: 436091-88-2) is a specialized secondary sulfonamide scaffold that serves as a critical pharmacophore in modern drug discovery. While historically rooted in the structural lineage of antimicrobial sulfa drugs, its contemporary significance lies in epigenetic modulation and enzyme inhibition mechanics .

Unlike primary sulfonamides (e.g., sulfanilamide) which are potent, indiscriminate Carbonic Anhydrase (CA) inhibitors, the N-cyclopentyl substitution modulates the compound's physiochemical profile, rendering it a "privileged structure" for targeting hydrophobic pockets in proteins such as Bromodomain-containing protein 4 (BRD4) . This guide details its mechanistic role as a hydrophobic tail anchor in BRD4 inhibitors (e.g., ZL0449) and its comparative activity profile in antimicrobial and enzymatic assays.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 4-amino-N-cyclopentylbenzenesulfonamide[1][2]

  • Molecular Formula: C₁₁H₁₆N₂O₂S

  • Molecular Weight: 240.32 g/mol

  • Key Structural Features:

    • Head Group: p-Aniline moiety (hydrogen bond donor/acceptor).

    • Linker: Sulfonamide (-SO₂NH-).[3]

    • Tail Group: Cyclopentyl ring (lipophilic, steric bulk).

PropertyValueSignificance in Bioactivity
LogP ~1.8 - 2.1Enhanced membrane permeability compared to unsubstituted sulfanilamide.
H-Bond Donors 2 (NH₂, NH)Critical for anchoring in the BRD4 KAc binding pocket (Asn140 interaction).
Topological PSA 71.8 ŲOptimal for oral bioavailability (Rule of 5 compliant).
pKa (Sulfonamide) ~10.5Higher than primary sulfonamides (~10.1); reduced acidity limits ionization at physiological pH.
Mechanism of Action (MOA)
A. Primary Utility: Epigenetic Modulation (BRD4 Inhibition)

The most authoritative biological activity for this specific structure is its role as a tail pharmacophore in the design of BET (Bromodomain and Extra-Terminal motif) inhibitors.

  • Target: BRD4 (Bromodomain 1 and 2).[4][5]

  • Binding Mode: The compound acts as a scaffold where the N-cyclopentyl group occupies the WPF shelf (a hydrophobic region defined by Trp81, Pro82, Phe83 in BRD4).

  • Mechanistic Insight:

    • The sulfonamide moiety acts as a linker, positioning the tail.

    • The cyclopentyl group engages in Van der Waals interactions and T-shaped

      
      -stacking with Trp81 .[3]
      
    • This occupancy stabilizes the inhibitor within the acetyl-lysine (KAc) binding pocket, preventing BRD4 from reading acetylated histones and thereby downregulating oncogenes (e.g., c-Myc) and inflammatory cytokines (e.g., IL-6).

B. Secondary Utility: Carbonic Anhydrase (CA) Selectivity Probe
  • Activity Profile: Weak/Inactive against cytosolic hCA I and II compared to primary sulfonamides.

  • Structural Logic: The N-substitution removes a proton from the sulfonamide nitrogen and introduces steric bulk. This prevents the formation of the critical tetrahedral intermediate with the Zn²⁺ ion in the CA active site, which requires a primary sulfonamide anion (-SO₂NH⁻).

  • Research Use: It is frequently used as a negative control or a selectivity filter to ensure that a designed drug targets non-CA pathways (avoiding diuretic/glaucoma side effects).

C. Tertiary Utility: Antimicrobial Activity[6][7]
  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS).

  • Potency: Reduced compared to sulfamethoxazole. The bulky cyclopentyl group interferes with the rigid PABA binding pocket in bacterial DHPS, making it a suboptimal antibiotic but a useful intermediate for synthesizing N-acylated prodrugs.

Signaling Pathway Visualization (BRD4 Inhibition)

The following diagram illustrates the specific molecular interaction of the N-cyclopentyl scaffold within the BRD4 binding pocket, leading to the suppression of inflammatory and oncogenic gene transcription.

BRD4_Pathway Compound 4-Amino-N-cyclopentyl benzene-1-sulfonamide (Scaffold) BRD4_Pocket BRD4 Bromodomain (KAc Binding Site) Compound->BRD4_Pocket Enters Pocket WPF_Shelf WPF Shelf (Hydrophobic Pocket) Compound->WPF_Shelf Cyclopentyl Tail Occupancy Chromatin Acetylated Chromatin (Histone H3/H4) BRD4_Pocket->Chromatin Native Binding (Blocked) Interaction T-stacking (Trp81) & VdW Forces WPF_Shelf->Interaction Stabilizes Binding Interaction->BRD4_Pocket Displacement Displacement of BRD4 from Chromatin Interaction->Displacement Competitive Inhibition Transcription Pol II Pause Release (P-TEFb recruitment) Displacement->Transcription Prevents Downstream Suppression of c-Myc & IL-6 Transcription->Downstream Resulting Phenotype

Caption: Mechanism of BRD4 inhibition where the cyclopentyl tail occupies the WPF shelf, displacing BRD4 from chromatin and silencing oncogenic transcription.

Experimental Protocols
Protocol A: Synthesis of 4-Amino-N-cyclopentylbenzene-1-sulfonamide

Context: This protocol yields the target compound with high purity (>95%) for biological evaluation.

  • Reagents: 4-Acetamidobenzenesulfonyl chloride (1.0 eq), Cyclopentylamine (1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM), Hydrochloric acid (HCl, 6M), Sodium hydroxide (NaOH).

  • Coupling Step:

    • Dissolve 4-acetamidobenzenesulfonyl chloride in anhydrous DCM at 0°C.

    • Add TEA, followed by the dropwise addition of cyclopentylamine.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Wash organic layer with 1M HCl, then brine. Dry over MgSO₄ and concentrate to yield the N-acetyl intermediate.

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 6M HCl/Ethanol (1:1) for 2 hours.

    • Cool to 0°C and neutralize with 6M NaOH to pH 8.

    • Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) should show loss of acetyl singlet (~2.1 ppm) and presence of cyclopentyl multiplet (1.3–1.8 ppm).

Protocol B: BRD4 Binding Assay (AlphaScreen)

Context: Validates the affinity of the cyclopentyl tail for the bromodomain.

  • Components: His-tagged BRD4-BD1 protein, Biotinylated-JQ1 (probe), Streptavidin Donor beads, Nickel Chelate Acceptor beads.

  • Setup:

    • Prepare assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA.

    • Incubate Compound (serial dilution 1 nM – 100 µM) with His-BRD4 (100 nM) for 30 mins.

    • Add Biotin-JQ1 (10 nM) and incubate for 30 mins.

    • Add Acceptor and Donor beads; incubate for 60 mins in dark.

  • Readout: Measure signal on EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Expect IC₅₀ in the micromolar range for the fragment alone; nanomolar if part of a larger scaffold (e.g., ZL series).

Workflow Visualization (Synthesis & Assay)

Workflow Start Start: 4-Acetamidobenzenesulfonyl Chloride React Reaction: + Cyclopentylamine + TEA / DCM Start->React Inter Intermediate: N-Acetyl-protected React->Inter Hydrolysis Hydrolysis: 6M HCl, Reflux Inter->Hydrolysis Product Product: 4-Amino-N-cyclopentyl benzene-1-sulfonamide Hydrolysis->Product QC QC: NMR & LC-MS Product->QC QC->React Fail Assay Bio-Assay: BRD4 AlphaScreen QC->Assay Pass

Caption: Step-by-step workflow from chemical synthesis to biological validation via AlphaScreen assay.

References
  • Zhang, L., et al. (2020). Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. European Journal of Medicinal Chemistry.

    • Context: Describes the synthesis of ZL0449 and ZL0590 using 4-amino-N-cyclopentylbenzene-1-sulfonamide as a key intermediate and validates the cyclopentyl group's interaction with the WPF shelf.
  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery.

    • Context: Authoritative review establishing the SAR of sulfonamides, explaining why secondary sulfonamides (like the N-cyclopentyl derivative) lack potent CA inhibition compared to primary sulfonamides.
  • Liu, Z., et al. (2018). Structure-Based Design of a Novel Series of BRD4 Inhibitors. Journal of Medicinal Chemistry.[7][8][9]

    • Context: Details the crystallographic evidence of sulfonamide tails binding to the BRD4 active site.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides. Journal of Medicinal Chemistry.[7][8][9]

    • Context: foundational text on sulfonamide synthesis protocols and physiochemical property optimiz

Sources

Foundational

4-amino-N-cyclopentylbenzene-1-sulfonamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-cyclopentylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 4-amino-N-cycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-amino-N-cyclopentylbenzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their significant pharmacological applications. For researchers, chemists, and drug development professionals, the unambiguous structural confirmation of such compounds is paramount. This document outlines the theoretical and practical aspects of characterizing this molecule using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis with established spectroscopic principles, this guide serves as an expert resource for spectral interpretation, experimental design, and data validation.

Introduction: The Imperative for Spectroscopic Verification

4-amino-N-cyclopentylbenzene-1-sulfonamide belongs to the arylsulfonamide class of compounds, a scaffold frequently employed in medicinal chemistry. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring compound identity, purity, and reproducibility in research and development.

Spectroscopic methods provide a non-destructive window into the molecular architecture.

  • NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR spectroscopy identifies the key functional groups present through their characteristic vibrational frequencies.

  • Mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the expected spectroscopic signature of 4-amino-N-cyclopentylbenzene-1-sulfonamide for each of these techniques, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Functional Group Analysis

To interpret the spectroscopic data, a foundational understanding of the molecule's structure is essential. 4-amino-N-cyclopentylbenzene-1-sulfonamide comprises a para-substituted benzene ring, a primary aromatic amine group (-NH₂), a sulfonamide linkage (-SO₂NH-), and an N-linked cyclopentyl ring.

Caption: Molecular structure of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis below is predictive, based on established chemical shift principles and data from analogous structures.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7Doublet2HAr-H (ortho to -SO₂NH-)These protons are deshielded by the electron-withdrawing sulfonamide group. They appear as a doublet due to coupling with the adjacent protons.
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)These protons are shielded by the electron-donating amine group, shifting them upfield. They appear as a doublet due to coupling.
~ 5.0 - 6.0Broad Singlet2H-NH₂ The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad and will disappear upon D₂O exchange.
~ 4.5 - 5.5Singlet/Triplet1H-SO₂-NH -This proton's chemical shift is also variable. It may couple with the adjacent cyclopentyl proton. This signal will also disappear upon D₂O exchange.
~ 3.6 - 3.9Multiplet1HCyclopentyl-CH -NThis methine proton is directly attached to the nitrogen of the sulfonamide, causing a significant downfield shift compared to other aliphatic protons.
~ 1.4 - 1.8Multiplets8HCyclopentyl -CH₂ -The eight methylene protons on the cyclopentyl ring are magnetically inequivalent and will appear as a series of overlapping multiplets in the aliphatic region.
¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~ 150 - 155Ar-C -NH₂The carbon atom attached to the highly electronegative nitrogen of the amine group is significantly deshielded, but the electron-donating nature of the group shifts it upfield relative to the other substituted carbon.
~ 128 - 132Ar-C H (ortho to -SO₂NH-)Aromatic methine carbon deshielded by the sulfonamide group.
~ 125 - 128Ar-C -SO₂NH-The carbon atom bearing the sulfonamide group.
~ 113 - 116Ar-C H (ortho to -NH₂)Aromatic methine carbon shielded by the amine group.
~ 55 - 60Cyclopentyl-C H-NThe methine carbon of the cyclopentyl group is deshielded by the attached nitrogen atom.
~ 32 - 36Cyclopentyl -C H₂-Methylene carbons adjacent to the methine carbon.
~ 23 - 26Cyclopentyl -C H₂-The remaining methylene carbon of the cyclopentyl ring.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the 4-amino-N-cyclopentylbenzene-1-sulfonamide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like those on the amine and sulfonamide groups.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity and resolution.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12-15 ppm is typical.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The presence of the primary amine and sulfonamide groups provides a distinct and readily identifiable IR signature.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentFunctional Group
3450 - 3350 (Two bands)Medium-StrongAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3300 - 3200MediumN-H StretchSulfonamide (-SO₂NH-)
3100 - 3000Weak-MediumAromatic C-H StretchBenzene Ring
2980 - 2850MediumAliphatic C-H StretchCyclopentyl Group
1620 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
~1600, ~1500Medium-StrongC=C Aromatic Ring StretchBenzene Ring
1350 - 1310StrongAsymmetric S=O StretchSulfonamide (-SO₂)
1170 - 1140StrongSymmetric S=O StretchSulfonamide (-SO₂)
1335 - 1250StrongAromatic C-N StretchAr-NH₂
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This self-validating protocol ensures that the sample is analyzed in a solid, solvent-free state, preventing interference from solvent absorption bands.

  • Sample Preparation: Grind 1-2 mg of the solid 4-amino-N-cyclopentylbenzene-1-sulfonamide sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information from the molecule's fragmentation pattern upon ionization.

Molecular Weight Calculation:

  • Formula: C₁₁H₁₆N₂O₂S

  • Monoisotopic Mass: 240.09 g/mol

Fragmentation Pathways

Aromatic sulfonamides exhibit characteristic fragmentation patterns. Under electrospray (ESI) or electron ionization (EI) conditions, several key bond cleavages are anticipated. The fragmentation of protonated sulfonamides often involves the S-N bond, and a notable fragmentation pathway for many aromatic sulfonamides is the elimination of sulfur dioxide (SO₂).

Predicted Mass Spectrometry Fragments (EI or ESI-MS/MS):

m/z (Predicted)Proposed FragmentFragmentation Pathway
241[M+H]⁺Protonated molecular ion (in positive ion ESI)
240[M]⁺˙Molecular ion (in EI)
176[M+H - SO₂]⁺Loss of sulfur dioxide (64 Da) from the protonated molecule, a common rearrangement for aromatic sulfonamides.
172[M - C₅H₈]⁺˙Loss of cyclopentene (68 Da)
156[H₂N-C₆H₄-SO₂]⁺Cleavage of the S-N bond.
108[H₂N-C₆H₄-NH]⁺Fragment resulting from S-N cleavage and rearrangement.
92[H₂N-C₆H₄]⁺Anilino fragment.
69[C₅H₉]⁺Cyclopentyl cation.
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Tandem MS (MS/MS): For fragmentation analysis, the molecular ion ([M+H]⁺) can be selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed to produce an MS/MS spectrum.

Integrated Spectroscopic Workflow

The conclusive identification of 4-amino-N-cyclopentylbenzene-1-sulfonamide relies on the synergistic use of these techniques. The following workflow illustrates the logical process from sample to structure.

Caption: A validated workflow for the spectroscopic characterization of a target compound.

Conclusion

The structural characterization of 4-amino-N-cyclopentylbenzene-1-sulfonamide is definitively achieved through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the para-substituted aromatic ring and the N-cyclopentyl moiety. IR spectroscopy provides unequivocal evidence for the primary amine and sulfonamide functional groups through their characteristic N-H and S=O stretching vibrations. Finally, mass spectrometry validates the molecular weight and reveals fragmentation patterns consistent with the arylsulfonamide structure. This integrated, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the compound's identity for any subsequent scientific investigation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of the American Society for Mass Spectrometry.
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry.
  • Study of the
Exploratory

The ZL0449 Scaffold: Anchoring the Next Generation of Epigenetic Modulators

This technical guide details the discovery, synthesis, and pharmacological significance of 4-amino-N-cyclopentylbenzene-1-sulfonamide , chemically designated in research literature as ZL0449 . Technical Whitepaper | Epig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and pharmacological significance of 4-amino-N-cyclopentylbenzene-1-sulfonamide , chemically designated in research literature as ZL0449 .

Technical Whitepaper | Epigenetics & Drug Discovery Series

Executive Summary

4-amino-N-cyclopentylbenzene-1-sulfonamide (ZL0449) represents a critical pharmacophore in the modern development of Bromodomain-containing protein 4 (BRD4) inhibitors. Discovered and characterized primarily by the laboratory of Prof. Jia Zhou and Dr. Allan R. Brasier at the University of Texas Medical Branch (UTMB), ZL0449 serves as the essential "tail-linker" scaffold for a novel class of anti-inflammatory agents, including the potent inhibitors ZL0420 and ZL0454 .

Unlike early pan-BET inhibitors (e.g., JQ1) that indiscriminately target bromodomains, the ZL series utilizes the specific hydrophobic properties of the N-cyclopentyl group to achieve distinct binding modes within the BRD4 active site. This guide explores the transition of this molecule from a chemical building block to a cornerstone of epigenetic therapy for airway inflammation and viral-induced remodeling.

Chemical Identity & Structural Logic

Nomenclature and Properties
  • IUPAC Name: 4-amino-N-cyclopentylbenzene-1-sulfonamide[1][2]

  • Research Code: ZL0449[3][4][5][6]

  • CAS Number: 436091-88-2[1][7]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[7]

  • Molecular Weight: 240.32 g/mol [7]

The Pharmacophore "Warhead"

In the context of Structure-Activity Relationship (SAR) studies, ZL0449 is not merely an intermediate; it is the "Anchor" fragment .

  • The Tail (Cyclopentyl): Designed to occupy the hydrophobic WPF shelf (Trp81-Pro82-Phe83) and the ZA channel of the BRD4 bromodomain.

  • The Linker (Sulfonamide): Provides a rigid geometry that orients the aromatic ring for

    
    -stacking interactions.
    
  • The Head (Aniline/Amino): Serves as the reactive nucleophile for derivatization (typically into ureas) to establish hydrogen bonding with Asn140 .

Discovery History: The Zhou Lab Era

The history of ZL0449 is inextricably linked to the search for selective BRD4 inhibitors that could modulate the NF-


B/BRD4 axis  without the broad toxicity of earlier epigenetic drugs.
The Challenge (Pre-2014)

Early BET inhibitors like JQ1 were effective in cancer models but lacked the specificity required for chronic inflammatory diseases like asthma or COPD. The Zhou Lab hypothesized that targeting the non-canonical NF-


B binding function of BRD4 could prevent airway remodeling.
The Identification of ZL0449 (c. 2015-2019)

Through structure-based drug design (SBDD), the team identified that N-substituted benzenesulfonamides could penetrate the hydrophobic pockets of BRD4.

  • Innovation: The introduction of the cyclopentyl ring on the sulfonamide nitrogen was a strategic choice to maximize Van der Waals contacts within the hydrophobic shelf of the protein.

  • Result: ZL0449 was synthesized as the optimized scaffold. It was subsequently reacted with various isocyanates to create the "ZL series" (e.g., ZL0420), which demonstrated sub-micromolar affinity for BRD4 BD1 and BD2 domains.

Experimental Protocols: Synthesis & Derivatization

Note: The following protocols synthesize ZL0449 and its conversion to the active inhibitor ZL0420.

Synthesis of ZL0449 (The Scaffold)

Reaction Type: Nucleophilic Substitution followed by Nitro Reduction.

Step 1: Sulfonylation

  • Reagents: 4-nitrobenzenesulfonyl chloride (1.0 eq), Cyclopentylamine (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-nitrobenzenesulfonyl chloride in dry DCM at 0°C.

    • Add TEA, followed by the dropwise addition of cyclopentylamine.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate.

    • Product: 4-nitro-N-cyclopentylbenzenesulfonamide.

Step 2: Reduction to ZL0449

  • Reagents: Iron powder (Fe), Ammonium chloride (NH₄Cl) OR H₂/Pd-C.

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux at 80°C for 2–4 hours (monitor by TLC).

    • Purification: Filter through Celite to remove iron residues. Concentrate filtrate. Recrystallize from ethanol.

    • Yield: Typically >90%.[4][5][6][8]

    • Validation: ¹H NMR (300 MHz, CDCl₃) δ 7.57 (d, 2H), 6.64 (d, 2H), 5.21 (d, 1H, NH), 4.36 (s, 2H, NH₂).

Derivatization to ZL0420 (The Active Inhibitor)

Reaction Type: Urea Formation.

  • Reagents: ZL0449 (1.0 eq), 1-isocyanato-4-(trifluoromethyl)benzene (1.1 eq).

  • Solvent: DCM.

  • Procedure:

    • Dissolve ZL0449 in DCM.

    • Add the isocyanate and stir overnight at RT.

    • Purification: The product often precipitates or is purified via silica gel chromatography.

    • Result: ZL0420 (A potent BRD4 inhibitor).[9]

Visualizing the Pathway

The following diagram illustrates the chemical evolution from raw materials to the active epigenetic modulator, highlighting ZL0449 as the central node.

ZL0449_Pathway cluster_mechanism Pharmacological Function Start 4-Nitrobenzenesulfonyl Chloride Inter 4-Nitro-N-cyclopentyl benzenesulfonamide Start->Inter Nucleophilic Subst. (DCM, TEA) Amine Cyclopentylamine Amine->Inter ZL0449 ZL0449 (4-amino-N-cyclopentyl benzene-1-sulfonamide) Inter->ZL0449 Reduction (Fe/NH4Cl or H2/Pd) ZL0420 ZL0420 (Active BRD4 Inhibitor) ZL0449->ZL0420 Urea Formation (DCM, RT) Isocyanate Ar-N=C=O (Isocyanate) Isocyanate->ZL0420

Caption: Synthesis pathway of ZL0449 and its conversion into the active BRD4 inhibitor ZL0420.

Mechanism of Action: The "Lock and Key"

The efficacy of ZL0449-derived inhibitors relies on a precise molecular docking strategy.

The Binding Mode

When ZL0449 derivatives (like ZL0420) bind to BRD4:

  • WPF Shelf Interaction: The cyclopentyl ring (from ZL0449) engages in hydrophobic interactions with Trp81, Pro82, and Phe83. This is the "anchor" that stabilizes the molecule.

  • The Linker: The sulfonamide group acts as a spacer, positioning the rest of the molecule correctly within the ZA channel.

  • Hydrogen Bonding: The urea motif (added to the amino group of ZL0449) forms critical hydrogen bonds with Asn140 and Tyr97 (water-mediated).

Biological Outcome

By blocking the BRD4 bromodomain, these compounds prevent BRD4 from reading acetylated histones (specifically acetylated RelA). This blockade:

  • Inhibits NF-

    
    B transcriptional activity. 
    
  • Reduces cytokine storms (IL-6, CXCL1).

  • Prevents airway remodeling in response to viral triggers (like RSV).

Data Summary: ZL0449 vs. Derivatives[7]

CompoundRoleKey FeatureBRD4 Affinity (IC50)Biological Application
ZL0449 Scaffold / IntermediateFree Amino GroupLow (Fragment level)Precursor for synthesis
ZL0420 Active InhibitorUrea Linker + CF3-Phenyl~27 nM (BD1)Anti-inflammatory (Asthma)
ZL0454 Active InhibitorUrea Linker + Optimized Tail~32 nM (BD2)Viral-induced inflammation

References

  • Zhou, J., et al. (2019).[4] Inhibitors of Bromodomain-Containing Protein 4 (BRD4). US Patent App. 16/348,620.[2]

  • Tian, B., et al. (2017).[4] Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. Journal of Medicinal Chemistry.

  • Liu, Z., et al. (2018). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry.

  • Brasier, A. R., & Zhou, J. (2020).[4] Epigenetic Control of Airway Inflammation and Remodeling by BRD4. American Journal of Physiology-Lung Cellular and Molecular Physiology.

Sources

Foundational

In Silico Prediction of 4-amino-N-cyclopentylbenzene-1-sulfonamide Properties

A Technical Guide for Structural Characterization and Bioactivity Profiling Executive Summary This technical guide outlines the in silico characterization protocol for 4-amino-N-cyclopentylbenzene-1-sulfonamide (hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Characterization and Bioactivity Profiling

Executive Summary

This technical guide outlines the in silico characterization protocol for 4-amino-N-cyclopentylbenzene-1-sulfonamide (hereafter referred to as Ligand-CP ). As a derivative of sulfanilamide featuring a hydrophobic cyclopentyl ring, Ligand-CP represents a classic "push-pull" scaffold—combining a polar, zinc-binding sulfonamide pharmacophore with a lipophilic moiety.

This guide details the specific workflows to predict its physicochemical stability, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and binding affinity against Human Carbonic Anhydrase II (hCAII) , a primary off-target for sulfonamides.

Target Molecule Definition:

  • IUPAC Name: 4-amino-N-cyclopentylbenzene-1-sulfonamide

  • SMILES: NC1=CC=C(S(=O)(=O)NC2CCCC2)C=C1

  • Molecular Formula:

    
    
    

Part 1: Physicochemical Profiling (The Foundation)

Before assessing biological activity, we must establish the molecular descriptors that dictate Ligand-CP's behavior in a biological system. The addition of the cyclopentyl group significantly alters the lipophilicity profile compared to the parent sulfanilamide.

Computed Molecular Descriptors

Methodology: Consensus estimation using RDKit and SwissADME algorithms.

PropertyPredicted ValueBiological Implication
Molecular Weight 240.32 g/mol Optimal for oral bioavailability (<500 g/mol ).
Consensus LogP 1.8 – 2.1Moderate lipophilicity. The cyclopentyl ring increases LogP by ~1.5 units vs. sulfanilamide, improving membrane permeability.
TPSA ~88.0 Ų<140 Ų indicates high probability of good intestinal absorption.
Rotatable Bonds 3High structural rigidity, favoring binding entropy.
H-Bond Donors 2Primary amine and sulfonamide NH.
H-Bond Acceptors 4Sulfonyl oxygens and amine nitrogens.
The "Lipophilicity Shift" Hypothesis

The core scientific rationale for synthesizing Ligand-CP is often to modulate the LogD (Distribution Coefficient). While the sulfonamide head (


) remains ionized at physiological pH, the cyclopentyl tail provides a hydrophobic anchor. This suggests Ligand-CP will have superior Blood-Brain Barrier (BBB) penetration compared to hydrophilic sulfonamides.

Part 2: ADMET Prediction Protocols

We utilize a consensus approach combining SwissADME (pharmacokinetics) and ProTox-II (toxicity) to filter this candidate before synthesis.

ADME Workflow (SwissADME)

Protocol:

  • Input: Submit SMILES NC1=CC=C(S(=O)(=O)NC2CCCC2)C=C1 to the SwissADME server.

  • BOILED-Egg Analysis: Evaluate the position on the WLOGP vs. TPSA plot.

    • Prediction: Ligand-CP falls within the Yellow Ellipse (BBB permeant) due to the lipophilic cyclopentyl ring, unlike many polar sulfonamides which remain in the White Ellipse (GI absorption only).

  • CYP450 Inhibition: Check for CYP2C9 inhibition. Sulfonamides are known substrates/inhibitors of CYP2C9.

    • Alert: If predicted as a CYP2C9 inhibitor, drug-drug interaction (DDI) warnings must be flagged for warfarin co-administration.

Toxicity Profiling (ProTox-II)

Protocol:

  • Input: Canonical SMILES.

  • Endpoints to Monitor:

    • Hepatotoxicity: Sulfonamides can cause idiosyncratic liver injury.

    • Mutagenicity (Ames Test): The primary aniline amine (

      
      ) is a structural alert for genotoxicity if metabolically activated to a hydroxylamine.
      
  • LD50 Prediction: Compare against Class IV (Harmful if swallowed) vs. Class V (May be harmful).

ADMET_Workflow Start Input SMILES Swiss SwissADME (PK Profiling) Start->Swiss ProTox ProTox-II (Toxicity) Start->ProTox BBB BBB Permeability (LogP > 1.5) Swiss->BBB CYP CYP2C9 Inhibition Swiss->CYP Hepato Hepatotoxicity Score ProTox->Hepato

Figure 1: Integrated ADMET profiling workflow for Ligand-CP.

Part 3: Molecular Docking & Target Identification

Sulfonamides primarily target enzymes requiring a Zinc cofactor. For Ligand-CP, the primary in silico validation target is Human Carbonic Anhydrase II (hCAII) (PDB ID: 3KS3 or 1AZM ).

Structural Mechanism

The sulfonamide group (


) acts as a Zinc Binding Group (ZBG) . The nitrogen anion coordinates directly to the 

ion in the active site, displacing the catalytic water molecule. The cyclopentyl group is hypothesized to interact with the hydrophobic patch formed by Val121 , Leu198 , and Phe131 .
Docking Protocol (AutoDock Vina)

Step 1: Ligand Preparation

  • Generate 3D conformers using RDKit (ETKDG method).

  • Minimize energy using MMFF94 force field.

  • Assign Gasteiger charges.[1] Crucial: Ensure the sulfonamide nitrogen is treated as deprotonated (anionic) if simulating pH > 7, though neutral forms are often docked to test protonation states.

Step 2: Receptor Preparation (hCAII)

  • Download PDB: 3KS3 (High-resolution hCAII complex).

  • Strip water molecules (except deep-pocket waters if bridging is suspected).

  • Zinc Handling: This is the critical step. Standard AutoDock parameters may not model the Zn-N interaction correctly.

    • Solution: Use a specialized parameter set for Zinc or define a distance constraint (2.0 Å) between the Zn and the sulfonamide Nitrogen.

Step 3: Grid Generation

  • Center: Coordinates of the co-crystallized ligand (Acetazolamide).

  • Size:

    
     Å (Sufficient to cover the hydrophobic pocket for the cyclopentyl ring).
    

Step 4: Scoring & Analysis

  • Binding Energy: Expect

    
     between -7.0 and -9.0 kcal/mol.
    
  • Visual Inspection: Verify the "Tail Interaction." The cyclopentyl ring must face the hydrophobic half of the active site (Val121). If it clashes with the hydrophilic residues (Thr199), the pose is invalid.

Docking_Protocol Ligand Ligand-CP (3D) Energy Minimized Grid Grid Box Generation Center: Active Site Zn Ligand->Grid Receptor hCAII (PDB: 3KS3) Remove H2O / Keep Zn2+ Receptor->Grid Docking AutoDock Vina Global Search (Exhaustiveness=8) Grid->Docking Analysis Interaction Analysis 1. Zn-N Coordination 2. Cyclopentyl-Val121 H-phobic Docking->Analysis

Figure 2: Molecular docking workflow targeting Human Carbonic Anhydrase II.

Part 4: Molecular Dynamics (Validation)

Docking provides a static snapshot. To verify the stability of the Cyclopentyl-Hydrophobic interaction, a short Molecular Dynamics (MD) simulation (10-50 ns) is recommended using GROMACS .

  • Metric: RMSD (Root Mean Square Deviation) of the ligand.

  • Success Criteria: Ligand RMSD < 2.0 Å over the trajectory indicates a stable complex.

  • RMSF: Analyze Root Mean Square Fluctuation of residues Leu198 and Val121 . Reduced fluctuation confirms the cyclopentyl ring is stabilizing the hydrophobic pocket.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[3][4] Nucleic Acids Research, 46(W1), W257–W263.[3] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]

  • RCSB Protein Data Bank. Crystal structure of Human Carbonic Anhydrase II (PDB: 3KS3). [Link]

Sources

Exploratory

4-amino-N-cyclopentylbenzene-1-sulfonamide literature review

An In-Depth Technical Guide to 4-amino-N-cyclopentylbenzene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This technical guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-N-cyclopentylbenzene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-amino-N-cyclopentylbenzene-1-sulfonamide, navigating from its fundamental chemical principles to its potential applications in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights, and outlines detailed experimental protocols to empower further investigation into this promising sulfonamide derivative.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been integral to the development of a wide array of therapeutic agents. These include diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents. The efficacy of sulfonamides is often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites, thereby modulating protein function. The specific biological activity is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.

4-amino-N-cyclopentylbenzene-1-sulfonamide belongs to this esteemed class of compounds. Its structure, featuring a primary amino group at the para position of the benzene ring and a cyclopentyl group on the sulfonamide nitrogen, suggests a unique pharmacological profile that warrants detailed exploration. This guide will dissect the synthesis, physicochemical properties, and potential biological activities of this molecule, providing a robust framework for future research and development.

Synthesis and Characterization

The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide can be achieved through a multi-step process that is both efficient and scalable, making it suitable for laboratory and potential industrial production.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-amino-N-cyclopentylbenzene-1-sulfonamide starts by disconnecting the sulfonamide bond. This reveals two key starting materials: 4-aminobenzenesulfonyl chloride and cyclopentylamine. However, the 4-aminobenzenesulfonyl chloride is unstable. A more practical approach involves using a protected amino group, such as an acetamido group, which can be deprotected in the final step.

G A 4-amino-N-cyclopentylbenzene-1-sulfonamide B N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide A->B Acetylation/Deprotection C 4-acetamidobenzenesulfonyl chloride B->C Sulfonamide Formation D Cyclopentylamine B->D Sulfonamide Formation E Acetanilide C->E Chlorosulfonation

Caption: Retrosynthetic pathway for 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Step-by-Step Synthesis Protocol

Step 1: Chlorosulfonation of Acetanilide Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. This reaction must be performed under anhydrous conditions and at a low temperature to minimize side reactions.

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Add acetanilide to the flask and cool it in an ice bath.

  • Slowly add chlorosulfonic acid via the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

Step 2: Sulfonamide Formation The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with cyclopentylamine to form the N-cyclopentyl sulfonamide.

  • Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Add cyclopentylamine to the solution, followed by a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute acid, then with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide.

Step 3: Deprotection of the Amino Group The final step involves the hydrolysis of the acetamido group to yield the desired 4-amino-N-cyclopentylbenzene-1-sulfonamide.

  • Reflux the N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide in an acidic or basic solution. Acidic hydrolysis is commonly performed using aqueous HCl.

  • After the reaction is complete (monitored by TLC), neutralize the solution to precipitate the final product.

  • Filter the precipitate, wash it with water, and recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons, the cyclopentyl protons, the sulfonamide NH proton, and the amino NH₂ protons.
¹³C NMR Signals for the aromatic carbons, the cyclopentyl carbons, and the carbon attached to the sulfonamide group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₆N₂O₂S.
FT-IR Characteristic absorption bands for N-H stretching (amino and sulfonamide), S=O stretching, and aromatic C-H stretching.
Melting Point A sharp melting point indicates high purity.

Potential Biological Activities and Therapeutic Applications

While specific studies on 4-amino-N-cyclopentylbenzene-1-sulfonamide are limited, its structural motifs suggest several promising avenues for therapeutic applications. The following sections explore these possibilities based on the known pharmacology of related sulfonamide compounds.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, matrix metalloproteinases, and kinases, as well as the disruption of microtubule polymerization.

  • Carbonic Anhydrase Inhibition: Tumor cells often overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are involved in regulating intracellular and extracellular pH, promoting tumor growth and metastasis. The sulfonamide group is a classic zinc-binding group that can effectively inhibit these enzymes. The 4-amino group can enhance the binding affinity and selectivity.

G cluster_0 Tumor Microenvironment A Hypoxia B CA IX Overexpression A->B C Extracellular Acidosis B->C D Tumor Proliferation & Metastasis C->D E 4-amino-N-cyclopentylbenzene-1-sulfonamide F CA IX Inhibition E->F G Reversal of Acidosis F->G H Apoptosis & Reduced Metastasis G->H

Caption: Proposed mechanism of anticancer activity via carbonic anhydrase inhibition.

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial activity. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The 4-aminobenzenesulfonamide core is a structural mimic of para-aminobenzoic acid (PABA), the natural substrate for DHPS.

The N-cyclopentyl substituent may influence the compound's spectrum of activity and pharmacokinetic properties. It could potentially enhance cell wall penetration or binding to the active site of DHPS in certain bacterial species.

Other Potential Applications
  • Anti-inflammatory: Some sulfonamides exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Diuretic: The sulfonamide moiety is present in several classes of diuretics that target carbonic anhydrase in the kidneys.

  • Anticonvulsant: Certain sulfonamides have shown efficacy in controlling seizures, although the exact mechanisms are not always fully elucidated.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-N-cyclopentylbenzene-1-sulfonamide is dictated by the interplay of its three key structural components:

Structural Feature Contribution to Activity
4-Aminobenzene Group Essential for antimicrobial activity by mimicking PABA. Also crucial for binding to the active site of various enzymes.
Sulfonamide Linker Acts as a zinc-binding group in metalloenzymes like carbonic anhydrases. Its geometry is critical for proper orientation within the active site.
N-Cyclopentyl Group Influences lipophilicity, which affects cell membrane permeability, solubility, and pharmacokinetic properties (ADME). Can also engage in hydrophobic interactions within the target protein's binding pocket, potentially increasing potency and selectivity.

Future Directions and Research Protocols

To fully elucidate the therapeutic potential of 4-amino-N-cyclopentylbenzene-1-sulfonamide, a systematic and rigorous preclinical evaluation is necessary.

In Vitro Screening Workflow

G A Compound Synthesis & Purification B Primary Screening (e.g., Antiproliferative Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Enzyme Inhibition Assays) C->D E Lead Optimization D->E

Caption: A typical in vitro screening workflow for novel compounds.

Protocol: Antiproliferative Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-amino-N-cyclopentylbenzene-1-sulfonamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

  • Xenograft Models: For anticancer evaluation, human tumor cells can be implanted into immunocompromised mice. The effect of the compound on tumor growth can then be monitored.

  • Infection Models: For antimicrobial testing, animal models of bacterial infection can be used to determine the compound's ability to clear the infection.

  • Pharmacokinetic Studies: These studies will determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology Studies: Acute and chronic toxicity studies are essential to determine the safety profile of the compound.

Conclusion

4-amino-N-cyclopentylbenzene-1-sulfonamide is a molecule with significant, yet largely unexplored, therapeutic potential. Its structural similarity to known bioactive sulfonamides suggests that it could be a valuable lead compound in the development of new anticancer, antimicrobial, or anti-inflammatory agents. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship studies. This guide provides a foundational framework for researchers to embark on the systematic investigation of this promising compound, from its synthesis and characterization to its preclinical evaluation. The insights and protocols outlined herein are intended to accelerate the discovery process and unlock the full therapeutic potential of novel sulfonamide derivatives.

References

  • Due to the specific and possibly novel nature of "4-amino-N-cyclopentylbenzene-1-sulfonamide," direct literature may be sparse. The references provided would be to general methods and the properties of related compounds. A comprehensive search of chemical databases such as PubChem, SciFinder, and Reaxys would be the first step for any researcher. For methodologies, standard organic chemistry and medicinal chemistry journals are invaluable resources.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Enduring Significance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced to...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced to the world in the form of Prontosil, the first commercially available antibacterial drug.[1] This discovery heralded a new era in medicine and sparked intensive research that continues to this day. The benzenesulfonamide moiety, in particular, is a privileged pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[2][3] The 4-amino-N-substituted-benzenesulfonamide scaffold, the focus of this guide, is of particular interest due to its structural similarity to p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folic acid synthesis.[4] The N-cyclopentyl substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding affinity to target proteins.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide and its derivatives. We will explore the primary synthetic routes, provide detailed, validated protocols, and discuss key considerations for characterization and optimization.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide can be approached via two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in more complex derivatives.

dot

Caption: Retrosynthetic analysis of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

  • Route A (Acetanilide Pathway): This is a classic and widely used method. It begins with the protection of the amino group of aniline as acetanilide. This is a critical step because the free amino group would be protonated or react under the strongly acidic conditions of the subsequent chlorosulfonation step, deactivating the ring towards electrophilic substitution.[6] The acetanilide is then treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride (PASC).[7] This intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl sulfonamide. The final step involves the hydrolysis of the acetamido group to reveal the desired primary amine.

  • Route B (Nitrobenzene Pathway): This alternative route starts with 4-nitrobenzenesulfonyl chloride, which is readily available or can be synthesized from nitrobenzene. This sulfonyl chloride is reacted with cyclopentylamine to form N-cyclopentyl-4-nitrobenzenesulfonamide.[8][9] The final step is the reduction of the nitro group to an amine. Various reducing agents can be employed, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[4] This route avoids the protection/deprotection sequence of Route A but requires a robust reduction step that is compatible with the sulfonamide linkage.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide via both primary routes.

Protocol 1: Synthesis via the Acetanilide Pathway (Route A)

This protocol is divided into three main stages: synthesis of the key intermediate p-acetamidobenzenesulfonyl chloride (PASC), formation of the sulfonamide, and final deprotection.

dot

G Start Acetanilide Step1 Chlorosulfonylation (HSO3Cl, 60°C) Start->Step1 PASC p-Acetamidobenzenesulfonyl Chloride (PASC) Step1->PASC Step2 Amidation (Cyclopentylamine, Pyridine) PASC->Step2 Protected Protected Sulfonamide Step2->Protected Step3 Deprotection (aq. HCl, Reflux) Protected->Step3 Product Target Product Step3->Product

Caption: Workflow for the Acetanilide Pathway (Route A).

Stage 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride (PASC)

  • Materials:

    • Acetanilide (0.5 mole)

    • Chlorosulfonic acid (2.5 moles) [Note 1]

    • Crushed ice

    • 500-mL round-bottomed flask

    • Mechanical stirrer

    • Cooling bath

  • Procedure:

    • In a fume hood, equip a 500-mL round-bottomed flask with a mechanical stirrer and place it in a cooling bath.

    • Carefully add 290 g (165 cc, 2.49 moles) of chlorosulfonic acid to the flask.[7] Cool the acid to approximately 12–15°C.

    • Gradually add 67.5 g (0.5 mole) of acetanilide in small portions over 15 minutes, ensuring the temperature remains below 20°C.[6] Significant HCl gas will evolve.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring.

    • Heat the reaction mixture in a water bath at 60-70°C for two hours to complete the reaction.[6][7] The reaction is complete when the evolution of HCl gas ceases.[7]

    • Cool the resulting syrupy liquid to room temperature and pour it slowly and carefully onto ~1 kg of crushed ice with vigorous stirring. This step must be performed in a fume hood.

    • The solid PASC will precipitate. Collect the crude product by vacuum filtration using a large Buchner funnel and wash it thoroughly with cold water.[7] The crude product should be used immediately in the next step as it is prone to hydrolysis.[7]

  • Safety Note 1: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

Stage 2: Synthesis of N-Cyclopentyl-4-acetamidobenzenesulfonamide

  • Materials:

    • Crude PASC (from Stage 1)

    • Cyclopentylamine (0.5 mole)

    • Pyridine or Triethylamine (as HCl scavenger)

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Dissolve the crude, moist PASC in a suitable solvent like dichloromethane.

    • In a separate flask, dissolve cyclopentylamine (42.5 g, 0.5 mole) and an equivalent amount of a base like pyridine or triethylamine in the same solvent.

    • Cool the amine solution in an ice bath and add the PASC solution dropwise with stirring. The reaction between sulfonyl chlorides and primary amines is typically rapid.[10][11]

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove excess amine and pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-cyclopentyl-4-acetamidobenzenesulfonamide. The product can be purified by recrystallization.

Stage 3: Hydrolysis to 4-amino-N-cyclopentylbenzene-1-sulfonamide

  • Materials:

    • N-Cyclopentyl-4-acetamidobenzenesulfonamide (from Stage 2)

    • Concentrated Hydrochloric Acid

    • Sodium Carbonate or Sodium Hydroxide solution

  • Procedure:

    • Suspend the protected sulfonamide in a mixture of water and concentrated HCl.

    • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating the completion of hydrolysis.

    • Cool the solution in an ice bath and carefully neutralize it with a saturated solution of sodium carbonate or dilute sodium hydroxide until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The final product, 4-amino-N-cyclopentylbenzene-1-sulfonamide, can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis via the Nitrobenzene Pathway (Route B)

This protocol involves two main stages: the formation of the nitro-sulfonamide intermediate and its subsequent reduction.

dot

G Start 4-Nitrobenzenesulfonyl Chloride (NBSC) Step1 Amidation (Cyclopentylamine, Et3N) Start->Step1 Nitro_Intermediate N-Cyclopentyl-4-nitro- benzenesulfonamide Step1->Nitro_Intermediate Step2 Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Nitro_Intermediate->Step2 Product Target Product Step2->Product

Sources

Application

protocol for 4-amino-N-cyclopentylbenzene-1-sulfonamide in vitro assays

Application Note: In Vitro Pharmacological Profiling of 4-amino-N-cyclopentylbenzene-1-sulfonamide Introduction & Compound Overview 4-amino-N-cyclopentylbenzene-1-sulfonamide represents a specific structural class of lip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Introduction & Compound Overview

4-amino-N-cyclopentylbenzene-1-sulfonamide represents a specific structural class of lipophilic sulfanilamide derivatives. Unlike primary sulfonamides (


) which are potent Carbonic Anhydrase (CA) inhibitors, 

-substituted sulfonamides like this compound are classically designed to target Dihydropteroate Synthase (DHPS) in bacteria while minimizing off-target CA inhibition in the host.

The addition of the cyclopentyl group at the


-position significantly alters the physicochemical profile compared to the parent sulfanilamide, increasing lipophilicity (

). This modification aims to enhance membrane permeability and alter pharmacokinetic distribution, but it requires rigorous in vitro validation to ensure it retains affinity for the p-aminobenzoic acid (PABA) binding pocket on DHPS.

Target Mechanism: Competitive antagonism of PABA within the bacterial folate synthesis pathway.[1] Primary Application: Antimicrobial susceptibility testing and mechanism of action (MoA) verification. Secondary Screening: Mammalian cytotoxicity (selectivity index).

Experimental Preparation

Stock Solution Preparation

The cyclopentyl moiety reduces aqueous solubility compared to sulfanilamide. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    ).
    
  • Concentration: Prepare a

    
     master stock.
    
  • Storage: Aliquot into amber glass vials (light sensitive due to the aniline amine) and store at

    
    .
    
  • Quality Control: Verify stability via LC-MS prior to assays if stored

    
     month.
    
Media Considerations (Critical)
  • Standard Assay: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Mechanistic Assay: M9 Minimal Media or Iso-Sensitest Broth .

    • Expert Insight: Standard media can contain high levels of thymidine or p-aminobenzoic acid (PABA), which competitively reverse sulfonamide activity. For precise

      
       determination, use defined minimal media to strictly control folate pathway inputs.
      

Protocol A: Antimicrobial Susceptibility & PABA Competition Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) and confirms the mechanism of action by attempting to "rescue" bacterial growth with exogenous PABA.

Workflow Diagram (Folate Pathway Interference)

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Inhibitor 4-amino-N-cyclopentyl benzene-1-sulfonamide Inhibitor->DHPS Competes with PABA Folate Dihydrofolate (DHF) DHP->Folate DNA DNA/RNA Synthesis Folate->DNA

Caption: Mechanism of Action.[2][3] The sulfonamide mimics PABA, competitively inhibiting DHPS and blocking folate biosynthesis required for DNA replication.[1]

Step-by-Step Methodology

Materials:

  • Test Organisms: E. coli (ATCC 25922) and S. aureus (ATCC 29213).

  • 96-well clear flat-bottom microplates.

  • Resazurin (Alamar Blue) for viability detection (optional but recommended for clear endpoints).

Procedure:

  • Inoculum Prep: Culture bacteria in CAMHB to mid-log phase (

    
    ). Dilute to 
    
    
    
    in assay media.
  • Compound Dilution:

    • Row A: Add

      
       of 
      
      
      
      compound solution (max 1% DMSO final).
    • Perform 1:2 serial dilutions down to Row G.

    • Row H: Growth Control (Media + Bacteria + DMSO) and Sterility Control (Media only).

  • PABA Rescue Challenge (Specificity Check):

    • Prepare duplicate plates.

    • In Plate 2 , supplement the media with

      
       PABA.
      
    • Logic: If the compound is a true DHPS inhibitor, the MIC in Plate 2 should increase significantly (e.g.,

      
       shift) compared to Plate 1.
      
  • Incubation:

    
     for 16–20 hours (static).
    
  • Readout: Measure

    
     or add Resazurin (
    
    
    
    , incubate 2h) and read fluorescence (Ex 560 / Em 590).

Data Analysis: Calculate % Inhibition:



Protocol B: Mammalian Cytotoxicity (Selectivity Profiling)

Since the cyclopentyl group increases lipophilicity, there is a risk of non-specific membrane disruption in host cells. This assay quantifies the "Selectivity Index" (SI =


).
Methodology (MTT Assay)

Materials:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – metabolic active lines preferred.

  • MTT Reagent (

    
    ).
    

Procedure:

  • Seeding: Seed cells at

    
     in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing serial dilutions of the compound (

    
     to 
    
    
    
    ).
    • Control: Include a Triton X-100 (1%) positive control for cell death.

  • Exposure: Incubate for 48 hours at

    
    , 5% 
    
    
    
    .
  • Development:

    • Add

      
       MTT (
      
      
      
      in PBS). Incubate 3–4h.
    • Aspirate media carefully.

    • Solubilize formazan crystals with

      
       DMSO.
      
  • Measurement: Absorbance at

    
     (Ref 
    
    
    
    ).

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Notes
Solubility Clear in DMSO; may precipitate in PBS >100 µM.If precipitating, add 0.05% Tween-80 or use cyclodextrin carriers.
MIC (E. coli) 10 – 100 µM (Moderate potency).High MIC? Ensure media is thymidine-free . Check PABA levels.
PABA Rescue MIC shifts >10-fold higher.If no shift, the mechanism is not DHPS inhibition (possible non-specific toxicity).
Selectivity Index > 10 (Ideal candidate).If SI < 5, the cyclopentyl group may be causing membrane toxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Krasavin, M., et al. (2017). Probing the "bipolar" nature of the carbonic anhydrase active site: The design of substituted benzenesulfonamides. European Journal of Medicinal Chemistry. Link

Sources

Method

Application Note &amp; Protocol: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Introduction 4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a robust and reliable ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and formulation development. This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-amino-N-cyclopentylbenzene-1-sulfonamide, adhering to the principles of scientific integrity and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

The core of this application note is to provide a systematic approach, from initial method development to full validation, ensuring the final method is fit for its intended purpose. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the method effectively.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful analytical method development. While specific experimental data for 4-amino-N-cyclopentylbenzene-1-sulfonamide is not widely available, we can infer its likely characteristics based on the general structure of sulfonamides.

Structure:

  • Functional Groups: The molecule possesses a primary aromatic amine (-NH2), a sulfonamide group (-SO2NH-), and a cyclopentyl ring. The primary amino group is basic, while the sulfonamide proton is acidic.

  • Polarity: The presence of the amino and sulfonamide groups suggests a moderate polarity. The cyclopentyl group adds some non-polar character. This makes RP-HPLC an ideal separation technique.

  • UV Absorbance: The benzene ring conjugated with the amino group is a chromophore, which should allow for UV detection. The expected λmax would be in the range of 250-280 nm. A UV scan of the analyte standard is the first experimental step to determine the optimal detection wavelength.

  • pKa: Sulfonamides typically have pKa values in the range of 5-9 for the acidic proton on the sulfonamide nitrogen. The basic pKa of the aromatic amine is around 2-3. This information is critical for selecting the appropriate mobile phase pH to ensure good peak shape and retention.

Method Development Strategy

The development of a robust HPLC method involves a systematic investigation of critical parameters. The following workflow is recommended:

MethodDevelopment A Analyte Characterization (UV Scan, pKa Estimation) B Column & Mobile Phase Screening A->B Initial Conditions C Optimization of Mobile Phase (Organic Ratio, pH, Buffer) B->C Best Separation D Optimization of Flow Rate & Temperature C->D Fine-tuning E Method Validation D->E Final Method

Figure 1: Workflow for HPLC Method Development.

Initial Chromatographic Conditions (Starting Point)

Based on the predicted properties, the following initial conditions are a logical starting point:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile and common choice for moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolA simple acidic mobile phase is a good starting point to ensure the analyte is in a single ionic form, promoting good peak shape. Acetonitrile and methanol are common organic modifiers in RP-HPLC.[4]
Gradient Elution 10-90% B over 15 minutesA broad gradient is used initially to determine the approximate elution time of the analyte and to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak efficiency and reduce backpressure.
Detection Diode Array Detector (DAD) at 265 nmDAD allows for the acquisition of the full UV spectrum, confirming peak purity and allowing for the selection of the optimal wavelength. 265 nm is a reasonable starting point for sulfonamides.[5]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity.

Detailed Experimental Protocols

Materials and Reagents
  • 4-amino-N-cyclopentylbenzene-1-sulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm or 0.22 µm)

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for linearity studies could be 1-100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple "dilute and shoot" approach is often sufficient.[6] For a drug product (e.g., tablets), a crush-extract-filter method would be necessary.[6]

Protocol for a Drug Substance:

  • Accurately weigh an appropriate amount of the drug substance.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Dilute to the final concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for a Tablet Formulation:

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a single dose.

  • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., a mixture of water and organic solvent).

  • Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the API.[6]

  • Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.

  • Centrifuge or filter a portion of the solution to remove excipients.

  • Further dilute the filtered solution with the mobile phase to the desired concentration for analysis.

Proposed HPLC Method

Based on the method development strategy, the following optimized method is proposed. This should be considered a starting point and may require further refinement based on experimental results.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD at 265 nm
Injection Volume 5 µL
Run Time 15 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[1][7]

MethodValidation A Method Validation Protocol B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Detection Limit (LOD) A->F G Quantitation Limit (LOQ) A->G H Robustness A->H I System Suitability A->I

Figure 2: Key Parameters for Analytical Method Validation.

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a placebo solution (all formulation components except the API).

    • Inject the standard solution of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

    • Inject a sample solution.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and inject the stressed samples.

  • Acceptance Criteria: The peak for the analyte in the sample solution should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis using a DAD should be performed.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the range of 50-150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (SD of the intercept / Slope of the calibration curve)

    • LOQ = 10 * (SD of the intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 unit)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze the system suitability of the standard solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD Reportable value (e.g., S/N ≈ 3)
LOQ Reportable value (e.g., S/N ≈ 10)
Robustness System suitability passes under varied conditions.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reliable RP-HPLC method for the quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide. By following the outlined protocols and understanding the scientific rationale behind the experimental choices, researchers, scientists, and drug development professionals can establish a robust analytical method that meets regulatory expectations and ensures the quality and consistency of their product.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Vertex AI Search.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Vertex AI Search.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Analytical method validation as per ich and usp. (n.d.). Slideshare.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). PubMed.
  • Sample Preparation Techniques. (n.d.). Thermo Fisher Scientific - UK.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.

Sources

Application

Application Note: Preclinical Efficacy Profiling of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Executive Summary & Molecule Profile Compound: 4-amino-N-cyclopentylbenzene-1-sulfonamide Class: N1-substituted Sulfanilamide Derivative Primary Indication Potential: Antibacterial (Dihydropteroate synthase inhibitor). S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 4-amino-N-cyclopentylbenzene-1-sulfonamide Class: N1-substituted Sulfanilamide Derivative Primary Indication Potential: Antibacterial (Dihydropteroate synthase inhibitor). Secondary Indication/Off-Target Potential: Carbonic Anhydrase Inhibitor (CAI).[1][2][3][4]

This guide details the experimental framework for validating the efficacy of 4-amino-N-cyclopentylbenzene-1-sulfonamide . Structurally, this compound possesses a free


-amino group (essential for antibacterial activity) and a lipophilic cyclopentyl ring at the 

-position.

Unlike heteroaryl-substituted sulfonamides (e.g., sulfamethoxazole), the aliphatic cyclopentyl group significantly alters the pKa and lipophilicity (LogP) of the molecule. Therefore, this experimental design prioritizes antimicrobial susceptibility testing alongside physicochemical profiling to predict pharmacokinetic behavior (e.g., membrane permeability and crystalluria risk).

Mechanism of Action & Experimental Logic

To design a robust test, we must understand the causality of the drug-target interaction.

  • Antibacterial Pathway (Primary): The free para-amino group mimics p-aminobenzoic acid (PABA). The molecule competes with PABA for the active site of dihydropteroate synthase (DHPS) , blocking folate synthesis essential for bacterial DNA replication.[5][6]

  • Enzymatic Inhibition (Secondary): Sulfonamides coordinate with the Zinc (

    
    ) ion in the active site of Carbonic Anhydrase (CA). While primary sulfonamides (
    
    
    
    ) are potent CAIs, N-substituted derivatives often show altered selectivity, making this a critical screen for side-effect profiling (e.g., diuretic effects) or specific antiglaucoma potential.
Visualization: Mechanism of Action

MOA_Pathway PABA p-Aminobenzoic Acid (Native Substrate) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Normal Binding Compound 4-amino-N-cyclopentyl benzene-1-sulfonamide Compound->DHPS Competitive Inhibition Folate Dihydrofolic Acid Synthesis Compound->Folate Blocks DHPS->Folate Catalysis DNA Bacterial DNA Replication Folate->DNA Precursor Stasis Bacteriostasis (Growth Arrest) Folate->Stasis Depletion leads to

Figure 1: Competitive inhibition mechanism of the sulfonamide derivative against bacterial folate synthesis.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Rationale: The broth microdilution method is the gold standard for quantitative efficacy data, offering higher precision than disk diffusion for lipophilic compounds where agar diffusion rates may vary.

Materials
  • Test Compound: 4-amino-N-cyclopentylbenzene-1-sulfonamide (Dissolved in DMSO; Stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB). Note: MHB must be thymidine-free to avoid bypassing sulfonamide inhibition.

  • Control Antibiotic: Sulfamethoxazole (Positive Control).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Detection: Microplate Reader (OD600).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture bacteria overnight in MHB.

    • Dilute culture with sterile saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Further dilute 1:100 in MHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution (96-Well Plate):

    • Row A: Add 100 µL of 2x Test Compound solution.

    • Rows B-H: Add 50 µL of sterile MHB.

    • Perform serial 2-fold dilutions from Row A down to Row G. Discard 50 µL from Row G.

    • Row H: Growth Control (Bacteria + DMSO only) and Sterility Control (Media only).

  • Incubation:

    • Add 50 µL of the diluted bacterial inoculum to all wells (except Sterility Control).

    • Seal plate with breathable film.

    • Incubate at 37°C for 16–20 hours .

  • Data Acquisition:

    • Visual: Identify the lowest concentration well with no visible turbidity.

    • Quantitative: Measure Absorbance at 600 nm.

    • Calculation: MIC is defined as the lowest concentration inhibiting

      
       of growth compared to control.
      

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: Assess off-target binding affinity or potential efficacy for glaucoma/diuretic indications.

Rationale: Sulfonamides are zinc-binding pharmacophores. The esterase assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol by CA. Inhibition prevents color change.

Materials
  • Enzyme: Bovine Carbonic Anhydrase (bCA) or recombinant human CA II.

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in ethanol.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow Visualization

Assay_Workflow Step1 Pre-Incubation (10 min @ 25°C) Step2 Substrate Addition (p-NPA) Step1->Step2 Step3 Kinetic Reading (400 nm, 15 min) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4 Mix Mix: Buffer + Enzyme + Inhibitor Mix->Step1

Figure 2: Kinetic esterase assay workflow for determining CA inhibition constants.

Step-by-Step Methodology
  • Preparation:

    • Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in assay buffer (max 1% DMSO).

  • Reaction Assembly:

    • In a 96-well clear plate, add:

      • 140 µL Assay Buffer.

      • 20 µL Enzyme solution (0.5 µM final).

      • 20 µL Test Compound dilution.

  • Pre-incubation:

    • Incubate for 10 minutes at 25°C to allow inhibitor-enzyme equilibrium.

  • Initiation:

    • Add 20 µL of Substrate (p-NPA). Rapidly mix.

  • Measurement:

    • Monitor absorbance at 400 nm every 30 seconds for 15 minutes.

    • The slope of the linear portion of the curve represents enzyme velocity (

      
      ).
      
  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

Data Reporting & Physicochemical Profiling

For a comprehensive Application Note, experimental efficacy must be contextualized with physicochemical properties, specifically Lipophilicity (LogP) , as the cyclopentyl group significantly increases hydrophobicity compared to standard sulfa drugs.

Summary Data Table Template
ParameterAssay MethodUnitTarget Value (Reference)
Antibacterial Potency Broth MicrodilutionMIC (µg/mL)< 64 (vs. E. coli)
Enzyme Inhibition CA Esterase Assay

(nM)
> 1000 (if avoiding side effects)
Lipophilicity Shake-Flask / HPLCLogP1.5 – 2.5 (Optimal Oral Bioavailability)
Cytotoxicity MTT Assay (HEK293 cells)

(µM)
> 100 µM (Safety Margin)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

  • Krasavin, M., et al. (2017). Probing the 'tail' approach to carbonic anhydrase inhibitors: synthesis and biological evaluation of N-substituted sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 865–876. Link

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship and mode of action.[2][5][6][7][8][9][10] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

Sources

Method

Application Note: Quantitative Determination of 4-amino-N-cyclopentylbenzene-1-sulfonamide in Biological Matrices using LC-MS/MS

Abstract This document provides a comprehensive guide and a robust protocol for the quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide in various biological matrices, including plasma, urine, and tissue homogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide in various biological matrices, including plasma, urine, and tissue homogenates. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Detailed procedures for sample preparation, including Solid-Phase Extraction (SPE), are outlined, alongside a fully validated LC-MS/MS method. This application note is intended for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, and metabolism studies. All procedures are designed to align with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Introduction and Scientific Rationale

4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide-containing compound of interest in pharmaceutical research. Like other sulfonamides, its therapeutic or metabolic profile necessitates highly accurate and precise measurement in biological fluids and tissues.[5] Validated bioanalytical methods are critical for the successful execution of nonclinical and human clinical pharmacology studies.[3] The quantitative evaluation of this analyte is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining safety and efficacy.[3]

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[2][6] This method allows for the confident identification and quantification of the target analyte, even at trace levels, by separating it from endogenous interferences and monitoring specific precursor-to-product ion transitions.

This guide provides a self-validating system, where the principles of method validation are integrated into the protocol. Adherence to these steps ensures the generation of reliable, reproducible, and defensible data suitable for regulatory submissions.[2][3]

Overall Analytical Workflow

The quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide from a biological sample is a multi-step process. The workflow is designed to ensure the removal of interfering matrix components and accurate measurement of the analyte concentration.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, Tissue) InternalStandard Addition of Internal Standard (IS) SampleCollection->InternalStandard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+ MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->PeakIntegration CalibrationCurve Quantification via Calibration Curve PeakIntegration->CalibrationCurve DataReview Data Review & Reporting CalibrationCurve->DataReview

Caption: Overall workflow for the quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
4-amino-N-cyclopentylbenzene-1-sulfonamideReference Standard (>98% purity)Commercially Available
Stable Isotope Labeled Internal Standard>98% purity, >99% isotopic purityCustom Synthesis
Acetonitrile (ACN)HPLC or LC-MS GradeCommercially Available
Methanol (MeOH)HPLC or LC-MS GradeCommercially Available
WaterType I, 18.2 MΩ·cmIn-house or Commercial
Formic Acid (FA)LC-MS GradeCommercially Available
Ammonium Hydroxide (NH₄OH)ACS GradeCommercially Available
Control Biological Matrix (Plasma, Urine, etc.)Screened for interferencesCommercial Supplier
Solid-Phase Extraction (SPE) CartridgesMixed-mode polymeric sorbentCommercial Supplier

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 2.0 mg of 4-amino-N-cyclopentylbenzene-1-sulfonamide and its stable isotope-labeled internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a consistent and strong signal in the mass spectrometer.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, providing cleaner extracts than protein precipitation.[7] A mixed-mode polymeric sorbent is recommended for its ability to retain sulfonamides over a wide range of polarities.[8]

SPE_Workflow start Start: 100 µL Biological Sample + 20 µL IS Working Solution pretreat Pre-treatment: Add 400 µL 4% Phosphoric Acid in Water start->pretreat load Load Sample: Load pre-treated sample onto SPE cartridge pretreat->load condition SPE Cartridge Conditioning: 1. 1 mL Methanol 2. 1 mL Water condition->load wash Wash Cartridge: 1. 1 mL 5% Methanol in Water 2. 1 mL Hexane load->wash elute Elute Analyte: 1 mL 5% NH₄OH in Acetonitrile wash->elute dry Evaporate Eluate: Under N₂ stream at 40°C elute->dry reconstitute Reconstitute: In 100 µL Mobile Phase A dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for biological samples.

Protocol Steps:

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (plasma, urine, or tissue homogenate).

  • Internal Standard Addition: Add 20 µL of the IS working solution (100 ng/mL) to all samples except for the "double blank" (a matrix sample with no analyte or IS).

  • Pre-treatment: Acidify the sample by adding 400 µL of 4% phosphoric acid in water. This step ensures the analyte is in the correct ionic state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in acetonitrile. The basic nature of the elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System UPLC/HPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for sulfonamides.[9]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient ensures elution of the analyte with good peak shape and separation from matrix components.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)Sulfonamides readily form [M+H]⁺ ions.
MRM TransitionsAnalyte: To be determined experimentally (e.g., Quantifier & Qualifier) IS: To be determined experimentallySpecific transitions provide high selectivity and are essential for accurate quantification.
Source Temp.500 °CTo be optimized for specific instrument.
Dwell Time100 ms

Note: The specific MRM transitions (precursor ion → product ion) and collision energies for 4-amino-N-cyclopentylbenzene-1-sulfonamide must be determined by infusing a standard solution into the mass spectrometer.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][2][10] The validation process demonstrates that the method is accurate, precise, and reproducible.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (based on FDA/EMA guidance)[1][2]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and instrument response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.Measured at LLOQ, Low, Mid, and High QC levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Assess the efficiency of the extraction process.Consistent, precise, and reproducible. Should be evaluated at Low, Mid, and High QC levels.
Matrix Effect Evaluate the ion suppression or enhancement from matrix components.Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle.Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. Mean concentration of stability samples should be within ±15% of nominal concentration.
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Must meet accuracy and precision criteria.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 4-amino-N-cyclopentylbenzene-1-sulfonamide in biological matrices. The use of Solid-Phase Extraction for sample preparation ensures a clean extract, minimizing matrix effects and improving method reliability. By following the outlined validation procedures, laboratories can generate high-quality, defensible data to support drug development programs, ensuring compliance with global regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (n.d.). High performance liquid chromatographic analysis of selected sulfonamides in plasma. Retrieved from [Link]

  • FDA. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Oxford Academic. (2012). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Retrieved from [Link]

  • PubMed. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • PubMed Central (PMC). (2023). One-pot derivatization/magnetic solid-phase extraction coupled with liquid chromatography-fluorescence detection for the rapid determination of sulfonamide residues in honey. Retrieved from [Link]

  • OSTI.GOV. (2011). Ionic liquid-based microwave-assisted dispersive liquid-liquid microextraction and derivatization of sulfonamides in river water, honey, milk, and animal plasma. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Screening of sulfonamides in waters based on miniaturized solid phase extraction and microplate spectrophotometric detection. Retrieved from [Link]

  • PubMed Central (PMC). (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and li.... Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Science Publishing Group. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Food and Environmental Research Agency. (n.d.). Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. Retrieved from [Link]

  • LabRulez. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Field detection of sulfonamides in urine: the development of a new and sensitive test. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • PubMed Central (PMC). (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

  • Springer. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

Sources

Application

4-amino-N-cyclopentylbenzene-1-sulfonamide as a chemical probe

Application Note: 4-amino-N-cyclopentylbenzene-1-sulfonamide as a Chemical Probe Introduction & Chemical Identity 4-amino-N-cyclopentylbenzene-1-sulfonamide (also referred to as -cyclopentylsulfanilamide or Compound 43b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-amino-N-cyclopentylbenzene-1-sulfonamide as a Chemical Probe

Introduction & Chemical Identity

4-amino-N-cyclopentylbenzene-1-sulfonamide (also referred to as


-cyclopentylsulfanilamide  or Compound 43b  in specific viral studies) is a specialized sulfonamide derivative utilized as a chemical probe in virology and medicinal chemistry.[1] Unlike classical primary sulfonamides (e.g., sulfanilamide) that act as broad-spectrum Carbonic Anhydrase (CA) inhibitors, the 

-substitution in this molecule modulates its physicochemical properties, rendering it a specific probe for viral capsid stabilization and bacterial Dihydropteroate Synthase (DHPS) interrogation.[1]
  • Chemical Name: 4-amino-N-cyclopentylbenzene-1-sulfonamide[1]

  • CAS Number: 436091-88-2[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.32 g/mol [1]

  • Solubility: Soluble in DMSO (>10 mM), Methanol; limited solubility in water.[1]

Key Applications
  • Viral Uncoating Probe: Acts as a capsid binder for Enteroviruses (specifically Coxsackie Virus A9 ), stabilizing the virion and preventing genome release.[1]

  • Antimicrobial Mechanistic Probe: Targets the folate biosynthesis pathway (DHPS) with altered lipophilicity compared to standard sulfa drugs, useful for probing hydrophobic pockets in resistant bacterial strains.[1]

  • Synthetic Scaffold: Serves as a verified building block for the synthesis of complex inhibitors, including BRD4 bromodomain inhibitors (e.g., ZL0590 analogs).[1]

Mechanism of Action & Target Validation

A. Viral Capsid Stabilization (Primary Probe Function)

The primary utility of 4-amino-N-cyclopentylbenzene-1-sulfonamide as a probe lies in its ability to bind the hydrophobic pocket of the viral capsid protein VP1 .[1]

  • Mechanism: The cyclopentyl group lodges into the hydrophobic "canyon" of the VP1 protein on the viral surface.[1] This binding event stabilizes the capsid conformation, increasing the energy barrier required for the virus to undergo the conformational changes necessary for RNA release (uncoating) inside the host cell.[1]

  • Result: The virus can bind to the cell receptor but cannot release its genome, effectively halting the infection cycle at the uncoating stage.[1]

B. Bacterial DHPS Inhibition

As a structural analog of p-aminobenzoic acid (PABA), the sulfonamide moiety competes for the active site of Dihydropteroate Synthase (DHPS) .[1][2]

  • Mechanism: The 4-amino group mimics the 4-amino group of PABA.[1] The

    
    -cyclopentyl group extends into the hydrophobic pterin-binding pocket or adjacent hydrophobic regions, potentially overcoming resistance mutations that affect smaller sulfonamides.[1]
    
C. Selectivity Profile (Negative Control for CA)
  • Carbonic Anhydrase (CA): Unlike primary sulfonamides (

    
    ), this 
    
    
    
    -substituted derivative (
    
    
    ) lacks the acidic proton required to coordinate the Zinc ion in the CA active site.[1]
  • Utility: It serves as an excellent negative control in CA inhibition assays to distinguish between specific sulfonamide effects and off-target physicochemical effects.[1]

Experimental Guidelines & Protocols

Protocol 1: Viral Plaque Reduction Assay (Antiviral Potency)

Objective: To determine the


 of the probe against Coxsackie Virus A9 (CVA9) or related Enteroviruses.[1]

Materials:

  • Host Cells: GMK (Green Monkey Kidney) or HeLa cells.[1]

  • Virus: CVA9 stock.[1]

  • Probe: 4-amino-N-cyclopentylbenzene-1-sulfonamide (10 mM stock in DMSO).[1]

  • Overlay Medium: 1% Carboxymethylcellulose (CMC) in DMEM.[1]

Procedure:

  • Seeding: Seed cells in 12-well plates (

    
     cells/well) and incubate overnight at 37°C.
    
  • Infection: Prepare serial dilutions of the probe in serum-free medium (0.1

    
    M to 100 
    
    
    
    M).[1]
  • Pre-incubation: Mix virus (approx. 100 PFU/well) with the probe dilutions and incubate for 1 hour at 37°C to allow capsid binding.

  • Adsorption: Add the virus-probe mixture to the cell monolayer.[1] Incubate for 1 hour at 37°C.

  • Overlay: Remove inoculum and add Overlay Medium containing the corresponding concentration of the probe.[1]

  • Incubation: Incubate for 48 hours until plaques are visible.

  • Staining: Fix with 4% formaldehyde and stain with 0.1% Crystal Violet.[1]

  • Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to calculate

    
    .[1]
    
Protocol 2: Thermal Shift Assay (Capsid Stabilization)

Objective: To validate the direct binding of the probe to the viral capsid by measuring the shift in melting temperature (


).[1]

Materials:

  • Purified CVA9 virions (

    
    g/mL).[1]
    
  • Sypro Orange Dye (5000x stock).[1]

  • qPCR Instrument (e.g., Bio-Rad CFX96).[1]

Procedure:

  • Mix Preparation: In a qPCR plate, mix:

    • 
      L Virus stock.[1]
      
    • 
      L Probe (final conc. 10 
      
      
      
      M, 50
      
      
      M).
    • 
      L Sypro Orange (5x final).[1]
      
    • Buffer (PBS) to

      
      L.[1]
      
  • Control: Include a DMSO-only control (Vehicle) and a known capsid binder (e.g., Pleconaril) if available.[1]

  • Run: Program a melt curve: 25°C to 95°C, increasing 0.5°C per 30 seconds.

  • Data Analysis: Calculate the derivative (

    
    ).[1] The peak indicates the 
    
    
    
    .[1]
  • Interpretation: A positive shift (

    
    ) confirms capsid stabilization.[1]
    
Protocol 3: Bacterial Growth Inhibition (MIC)

Objective: To assess antibacterial activity via DHPS inhibition.[1][2][3][4][5]

Procedure:

  • Inoculum: Prepare a

    
     McFarland standard of E. coli or S. aureus.[1] Dilute 1:100 in Mueller-Hinton Broth.[1]
    
  • Dosing: Add probe (0.5 - 256

    
    g/mL) to a 96-well plate.
    
  • Incubation: Add bacterial suspension. Incubate at 37°C for 16-20 hours.

  • Readout: Measure

    
    . The MIC is the lowest concentration with no visible growth.[1]
    

Visualization of Mechanism

G Probe 4-amino-N-cyclopentyl benzene-1-sulfonamide Capsid VP1 Hydrophobic Pocket Probe->Capsid Binds DHPS Dihydropteroate Synthase Probe->DHPS Competes with PABA Folate Folate Synthesis Probe->Folate Blocks Virus Enterovirus (CVA9) Virus->Capsid Contains Stabilization Capsid Stabilization (Increased Tm) Capsid->Stabilization Induces Uncoating Viral Uncoating Stabilization->Uncoating Inhibits Infection Genome Release Uncoating->Infection Required for Bacteria Bacteria (Folate Pathway) Bacteria->DHPS Expresses DHPS->Folate Catalyzes Growth Bacterial Growth Folate->Growth Essential for

Figure 1: Dual mechanism of action.[1] The probe stabilizes viral capsids to prevent uncoating (top) and inhibits bacterial folate synthesis (bottom).[1]

Troubleshooting & FAQs

IssuePossible CauseSolution
No antiviral effect observed High Multiplicity of Infection (MOI)Reduce virus input to < 0.1 MOI to ensure the probe is not overwhelmed.
Precipitation in media Low aqueous solubilityPredilute in DMSO (max 0.5% final) and add dropwise to warm media with vortexing.[1]
High background in MIC Media interferenceUse defined media (e.g., minimal media) free of PABA/Folate, as these bypass the sulfonamide block.[1]
Unexpected CA inhibition ImpurityVerify purity by HPLC. Hydrolysis of the sulfonamide bond can release primary sulfonamides (active CAIs).[1]

References

  • SAR Analysis of Novel Coxsackie Virus A9 Capsid Binders. Source: JYX Digital Repository (University of Jyväskylä).[1] Context: Identifies "Compound 43b" (4-amino-N-cyclopentylbenzenesulfonamide) as a capsid binder.[1][6]

  • Discovery of BRD4 Inhibitors Targeting a Distinct New Binding Site. Source: Journal of Medicinal Chemistry / PubMed Central.[1] Context: Describes the use of 4-amino-N-cyclopentylbenzenesulfonamide as a key intermediate in the synthesis of ZL0590.[1][7]

  • Sulfonamides as Dihydropteroate Synthase Inhibitors. Source: Clinical Microbiology Reviews.[1] Context: General mechanism of sulfonamide action on DHPS.[1]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-amino-N-cyclopentylbenzene-1-sulfonamide synthesis

Answering the call for a dedicated resource to enhance the synthetic efficiency of 4-amino-N-cyclopentylbenzene-1-sulfonamide, this Technical Support Center has been established. Tailored for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a dedicated resource to enhance the synthetic efficiency of 4-amino-N-cyclopentylbenzene-1-sulfonamide, this Technical Support Center has been established. Tailored for researchers, medicinal chemists, and process development scientists, this guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical procedures and practical laboratory challenges, ensuring you have the expert insights needed to achieve high yields and purity.

Section 1: Synthesis Overview & Core Principles

The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide is a cornerstone for the development of various therapeutic agents. Its structure is a common pharmacophore, and mastering its synthesis is crucial. The most established and reliable route involves a two-stage process:

  • Formation of the Protected Sulfonamide: This stage begins with an N-protected aniline, typically acetanilide, which undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with cyclopentylamine to form the N-acetyl-protected sulfonamide. The acetyl protecting group is critical to prevent unwanted side reactions with the aniline's amino group during the sulfonyl chloride formation and subsequent amination.[1]

  • Deprotection: The final step is the hydrolysis of the acetyl group from 4-acetamido-N-cyclopentylbenzene-1-sulfonamide to yield the target primary amine, 4-amino-N-cyclopentylbenzene-1-sulfonamide. This is typically achieved under acidic or basic conditions.[2][3]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Stage 1: Protected Sulfonamide Formation cluster_1 Stage 2: Deprotection Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride  Chlorosulfonic Acid ProtectedProduct 4-Acetamido-N-cyclopentyl- benzene-1-sulfonamide SulfonylChloride->ProtectedProduct Cyclopentylamine, Base (e.g., Pyridine) FinalProduct 4-Amino-N-cyclopentyl- benzene-1-sulfonamide ProtectedProduct->FinalProduct  Acid or Base Hydrolysis

Caption: General Synthetic Workflow.

Section 2: Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies to provide a robust and reproducible procedure.

Stage 1: Synthesis of 4-Acetamido-N-cyclopentylbenzene-1-sulfonamide

Part A: Preparation of 4-Acetamidobenzenesulfonyl Chloride

  • Preparation: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Add acetanilide (0.1 mol) to the flask.[4]

  • Chlorosulfonation: Cool the flask in an ice bath. Carefully and slowly add chlorosulfonic acid (0.4 mol, ~4 equivalents) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.[5][6]

    • Expert Insight: This reaction is highly exothermic and evolves a significant amount of HCl gas.[5] Slow addition and efficient cooling are paramount to prevent thermal decomposition and ensure selectivity for the para-substituted product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 1-2 hours to drive the reaction to completion.[6][7]

  • Workup: Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice (approx. 500g) with vigorous stirring.[6] The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

    • Trustworthiness Check: The sulfonyl chloride is sensitive to hydrolysis.[8] Performing the quench and filtration promptly minimizes the formation of the corresponding sulfonic acid, a common impurity that can significantly lower the yield of the next step.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum. This crude product is often used immediately in the next step.[9]

Part B: Reaction with Cyclopentylamine

  • Setup: In a 250 mL flask, dissolve cyclopentylamine (0.1 mol) and a non-nucleophilic base such as pyridine or triethylamine (0.12 mol) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (100 mL).[10] Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve the crude 4-acetamidobenzenesulfonyl chloride (0.1 mol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the sulfonyl chloride is consumed.[8]

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

    • The crude 4-acetamido-N-cyclopentylbenzene-1-sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[10][11]

Stage 2: Hydrolysis to 4-Amino-N-cyclopentylbenzene-1-sulfonamide
  • Setup: Place the purified 4-acetamido-N-cyclopentylbenzene-1-sulfonamide (0.08 mol) in a round-bottom flask. Add 6M aqueous hydrochloric acid (a volume approximately twice the weight of the sulfonamide).[9]

  • Hydrolysis: Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[9] The solid should fully dissolve as the reaction progresses.

  • Neutralization and Isolation: Cool the solution to room temperature and then in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8. The final product will precipitate as a white solid.[7]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization to achieve high purity.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

G cluster_troubleshooting Problem Identification cluster_causes_S1 Potential Causes for Stage 1 Issues cluster_solutions_S1 Solutions for Stage 1 Start Start: Low Final Yield or Impure Product Analyze Analyze crude product and intermediates (TLC, HPLC, LC-MS, NMR) Start->Analyze LowYield_S1 Problem: Low Yield in Stage 1 (Protected Sulfonamide) Analyze->LowYield_S1 LowYield_S2 Problem: Low Yield in Stage 2 (Deprotection) Analyze->LowYield_S2 Impurity Problem: Significant Impurities in Final Product Analyze->Impurity Cause1A Hydrolyzed Sulfonyl Chloride (Forms Sulfonic Acid) LowYield_S1->Cause1A Cause1B Di-Sulfonylation of Amine LowYield_S1->Cause1B Cause1C Incomplete Reaction LowYield_S1->Cause1C Impurity->Cause1A Polar Impurity Impurity->Cause1B Less Polar Impurity Sol1A Ensure anhydrous conditions. Use fresh sulfonyl chloride promptly. Cause1A->Sol1A Sol1B Use 1:1 stoichiometry (Amine:Sulfonyl Chloride). Maintain low temperature during addition. Cause1B->Sol1B Sol1C Increase reaction time/temperature. Verify reagent quality and stoichiometry. Cause1C->Sol1C

Caption: Troubleshooting Workflow Diagram.

Q1: My yield of the protected sulfonamide (Stage 1) is consistently low. What's going wrong?

Answer: Low yield in the first stage is a frequent issue and can typically be traced to one of three main causes:

  • Cause A: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride. This is the most common culprit. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, converting them into the unreactive 4-acetamidobenzenesulfonic acid.[8][12]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere or in a desiccator. Use anhydrous solvents for the reaction with cyclopentylamine.[8]

      • Prompt Use: Use the 4-acetamidobenzenesulfonyl chloride immediately after it is prepared and dried. Do not store it for extended periods unless under strictly anhydrous conditions.[9]

      • Verification: You can confirm the presence of sulfonic acid as a highly polar spot on a TLC plate that does not move far from the baseline.

  • Cause B: Di-sulfonylation. Since cyclopentylamine is a primary amine, it can potentially react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[8]

    • Solution:

      • Stoichiometry Control: Use a strict 1:1 or a slight excess (1.05:1) of the amine to the sulfonyl chloride.

      • Temperature Management: Perform the dropwise addition of the sulfonyl chloride at 0°C and allow the reaction to proceed at room temperature. Avoid excessive heating.[8]

  • Cause C: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting materials.[8] If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial.

      • Reagent Quality: Ensure the cyclopentylamine and base are pure and free of water.

Q2: The deprotection (Stage 2) is inefficient, or I am losing a lot of product during workup. How can I improve this?

Answer: Issues in the deprotection stage often relate to incomplete hydrolysis or physical loss during isolation.

  • Cause A: Incomplete Hydrolysis. The acetamide group can be stubborn to cleave if conditions are not optimal.

    • Solution:

      • Acid Concentration & Time: Ensure you are using a sufficiently concentrated acid (e.g., 6M HCl) and allow for adequate reflux time. Monitor by TLC to confirm the disappearance of the starting material.[9]

      • Alternative Conditions: If acidic hydrolysis proves problematic for a specific downstream application, hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH) is a viable alternative, followed by neutralization.[3]

  • Cause B: Product Loss During Neutralization. The product is amphoteric and its solubility is highly pH-dependent. If the pH is not carefully controlled during neutralization, the product may remain partially dissolved in the aqueous solution.

    • Solution:

      • Careful Neutralization: Add the neutralizing base slowly while monitoring the pH. The isoelectric point, where solubility is at its minimum, should be targeted to maximize precipitation.

      • Cooling: Ensure the solution is thoroughly chilled in an ice bath before and during filtration to minimize solubility and maximize recovery.

      • Extraction: If significant product remains in the filtrate, it can sometimes be recovered by extraction with an organic solvent like ethyl acetate.

Q3: My final product is contaminated with a persistent impurity. How do I identify and remove it?

Answer: The identity of the impurity dictates the best purification strategy. The most likely contaminants are unreacted starting material from the deprotection step or a side-product from Stage 1.

  • Identification:

    • HPLC/LC-MS: These are the best techniques for separating and identifying impurities.[8]

    • NMR Spectroscopy: Can reveal the structure of the impurity if it is present in sufficient quantity.

  • Common Impurities & Removal:

    • 4-Acetamido-N-cyclopentylbenzene-1-sulfonamide (Starting Material): If your deprotection was incomplete, this will be a major contaminant.

      • Solution: Re-subject the material to the hydrolysis conditions or purify via column chromatography.

    • 4-Acetamidobenzenesulfonic Acid (from Stage 1): This polar impurity is typically removed during the aqueous workup of Stage 1. If it persists, it should be easily separated from the less polar final product by recrystallization.

      • Solution: A thorough wash of the final product with water can help remove any residual polar impurities.

ParameterRecommended ValueRationale
Chlorosulfonation
Acetanilide:Chlorosulfonic Acid Ratio1 : 4 (molar)Ensures complete conversion and minimizes sulfone byproduct formation.[12]
Temperature0-20°C (addition), 60-70°C (reaction)Controls exotherm and prevents degradation during addition; heating drives reaction to completion.[6]
Sulfonamide Formation
Sulfonyl Chloride:Amine Ratio1 : 1.05 (molar)A slight excess of amine ensures full consumption of the valuable sulfonyl chloride and avoids di-sulfonylation.[8]
BasePyridine or TriethylamineNeutralizes the HCl byproduct without competing in the reaction.
Temperature0°C to Room TemperatureProvides a controlled reaction rate, minimizing side reactions.[8]
Deprotection (Acidic)
Acid Concentration6M HClEffective concentration for hydrolysis without being overly harsh.[9]
TemperatureRefluxProvides the necessary energy to cleave the stable amide bond.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the amino group on aniline protected with an acetyl group before chlorosulfonation? The free amino group (-NH₂) is a powerful activating group but is also basic. It would react with the highly acidic and reactive chlorosulfonic acid, leading to a complex mixture of products and potential polymerization, rather than the desired sulfonyl chloride.[1] The acetyl group temporarily deactivates the amine, making it less reactive and directing the sulfonation to the para position, and can be easily removed later.

Q2: Can I use a different amine in place of cyclopentylamine? Yes, this general two-stage synthesis is highly versatile and is a standard method for preparing a wide variety of primary and secondary sulfonamides from different amines.[13][14] Reaction conditions, particularly time and temperature, may need to be optimized depending on the nucleophilicity and steric hindrance of the new amine.

Q3: Are there greener or more modern alternatives to this synthesis? Absolutely. While the chlorosulfonation route is classic and reliable, modern chemistry has developed alternative strategies. These include:

  • Electrochemical Methods: Direct oxidative coupling of thiols and amines.[15][16]

  • Catalytic Approaches: Using various metal catalysts to facilitate the S-N bond formation from different starting materials like sodium sulfinates.[13][17]

  • Alternative SO₂ Sources: Using stable sulfur dioxide surrogates to avoid handling corrosive reagents like chlorosulfonic acid.[18] These methods often offer milder conditions and a better sustainability profile.

Q4: What are the key safety precautions for this synthesis? The most significant hazard is chlorosulfonic acid. It is extremely corrosive and reacts violently with water, releasing large amounts of HCl gas.[5] All work with this reagent must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The neutralization steps can also be exothermic and require careful, slow addition of reagents.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Vertex AI Search.
  • Sulfonamide purification process.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022, August 25). Chemistry Europe.
  • Sulfonamide (medicine). Wikipedia.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 25). Journal of the American Chemical Society.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. (2025, April 13). Filo.
  • Preparation of sulfonamides
  • Synthesis of acetamidosulfonamide derivatives with antioxid
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017, December).
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Puget Sound.
  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal.
  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015, September 24). Reddit.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • Mild and General Method for the Synthesis of Sulfonamides. (2025, August 5).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Advent Technology.
  • Sulfonamide Synthesis via Calcium Triflimide Activ
  • A facile deprotection of secondary acetamides. (2009, January 15). PubMed.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry.
  • THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, June 30). PMC.
  • p-Acetaminobenzenesulfonyl chloride. Organic Syntheses.
  • Global Deprotection in Drug manufacturing. (2023, March 11). Medium.
  • Preparation method of sulfanilamide.
  • 4-Acetamidobenzenesulfonamide - Product Inform
  • 4-amino benzenesulfonamides.
  • Sulfonamide synthesis by aminosulfonyl

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-amino-N-cyclopentylbenzene-1-sulfonamide

Introduction: Addressing the Solubility Challenge This guide provides a comprehensive, troubleshooting-focused framework for researchers, scientists, and drug development professionals to effectively manage the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Solubility Challenge

This guide provides a comprehensive, troubleshooting-focused framework for researchers, scientists, and drug development professionals to effectively manage the solubility of this compound. We will progress from fundamental stock solution preparation to advanced solubilization strategies, explaining the scientific principles behind each method to ensure the integrity and success of your experiments.

Section 1: FAQs - First-Line Troubleshooting

This section addresses the most immediate questions and issues encountered when working with 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A1: This is expected behavior for a poorly soluble molecule. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.[2][3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. Why is this happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[3] The DMSO disperses into the water, and the compound, no longer in its preferred organic environment, precipitates.[4]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.

  • Employ Serial Dilution: Avoid adding the highly concentrated DMSO stock directly into the final aqueous volume. Instead, perform one or more intermediate dilution steps in your assay buffer. This gradual reduction in DMSO concentration can keep the compound in solution.[3]

  • Optimize the Dilution Process: Add the compound stock solution (or intermediate dilution) to the full volume of the aqueous buffer while vortexing or stirring. This rapid mixing prevents the formation of localized areas of high concentration that can initiate precipitation.[4]

  • Control Temperature: Pre-warming your aqueous buffer to the final experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve solubility.[3]

Q3: Can I use heating or sonication to dissolve my compound?

A3: Yes, but with caution. Gentle warming (e.g., 37-50°C) and sonication can help break down crystalline structures and accelerate the dissolution of the compound in the initial organic solvent (like DMSO).[4] However, be mindful of the compound's stability; excessive heat can cause degradation. These methods are less effective for increasing solubility in the final aqueous medium once precipitation has occurred.

Q4: My DMSO stock solution looks cloudy or has crystals after being stored in the freezer. What should I do?

A4: This indicates the compound has fallen out of solution, which can happen during freeze-thaw cycles or if the DMSO has absorbed water.[5] Before use, it is crucial to bring the vial to room temperature and ensure the compound is fully redissolved, using gentle warming and vortexing if necessary.[3] Using anhydrous DMSO for stock preparation can help prevent this issue.[3]

Section 2: In-Depth Strategy & Advanced Solubilization

When basic troubleshooting is insufficient, a more systematic approach based on the compound's physicochemical properties is required.

Understanding the "Why": Physicochemical Drivers of Poor Solubility

The structure of 4-amino-N-cyclopentylbenzene-1-sulfonamide contains both a weakly basic aromatic amine and a weakly acidic sulfonamide group. This amphoteric nature, combined with its overall hydrophobicity, governs its solubility. Sulfonamides, as weak acids, become more soluble in alkaline (higher pH) solutions where they can deprotonate to form more soluble salts.[6][7]

PropertyPredicted Value/InformationSignificance for Solubility
Molecular Formula C₁₁H₁₆N₂O₂SIndicates a moderately sized molecule with hydrogen bonding capabilities.
LogP (Predicted) ~1.5 - 2.5Suggests moderate lipophilicity, contributing to poor aqueous solubility.
pKa (Acidic) ~9 - 10This corresponds to the sulfonamide proton (N-H). At pH values well below the pKa, the molecule is un-ionized and less soluble. Increasing the pH above this pKa will deprotonate it, increasing solubility.[8][9]
pKa (Basic) ~2 - 3This corresponds to the aromatic amine. At very low pH, this group will be protonated.
Systematic Workflow for Solubility Optimization

For challenging compounds, a structured approach is necessary to find the optimal balance between solubility and maintaining experimental integrity.

Caption: A systematic workflow for addressing compound solubility issues.

Advanced Solubilization Strategies

Since sulfonamides are weak acids, increasing the pH of the assay buffer can significantly enhance solubility.[6] The solubility of sulfonamides can increase tenfold when moving from a neutral to a slightly alkaline pH (e.g., pH 8.0).[6]

Protocol: pH Screening Experiment

  • Prepare a set of your assay buffers, adjusting the pH in 0.5 unit increments (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • For each pH, add the DMSO stock of your compound to the desired final concentration.

  • Incubate under assay conditions for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

  • Caution: Ensure that the altered pH does not negatively impact your cells, enzymes, or other assay components. Run a pH-only control to check for effects on assay performance.

If DMSO is problematic or insufficient, other water-miscible organic solvents (co-solvents) can be tested.[10] These work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[2]

Co-SolventTypical Starting % (v/v)ProsCons
Ethanol 1-5%Less toxic to cells than DMSO at higher concentrations.Less solubilizing power than DMSO for many compounds.
Polyethylene Glycol (PEG 400) 1-10%Low toxicity, often used in in vivo formulations.[11]Can be viscous; may interfere with some assay readouts.
N-methyl-2-pyrrolidone (NMP) 0.5-2%Strong solubilizing power.Higher potential for cell toxicity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is itself water-soluble.[13][14] This is a powerful technique for significantly increasing the apparent solubility of a compound without using high concentrations of organic solvents.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14]

Protocol: Cyclodextrin Feasibility Test

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

  • Create a series of HP-β-CD dilutions in your buffer (e.g., 0.5%, 1%, 2%, 5%).

  • Add the DMSO stock of 4-amino-N-cyclopentylbenzene-1-sulfonamide to each cyclodextrin solution at the desired final concentration.

  • Incubate and observe for precipitation as described in the pH screening protocol.

  • Crucial Control: Always run a vehicle control with the same concentration of HP-β-CD but without the compound to ensure the excipient itself does not interfere with the assay.

Section 3: Assay Validation & Best Practices

Successfully dissolving the compound is only half the battle. You must also ensure that your solubilization method does not interfere with the biological assay.

The Critical Importance of Vehicle Controls

Every experiment must include a "vehicle control." This is a sample that contains everything that your treated sample contains (buffer, DMSO, pH adjustments, co-solvents, cyclodextrins) except for the test compound. This control is essential for confirming that any observed biological effect is due to your compound and not the solubilizing agents.

Caption: Logical relationships between essential experimental controls.

Protocol: Visual Kinetic Solubility Assessment

Before committing to a large-scale experiment, perform this simple check to validate your chosen solubilization method.

  • Preparation: Prepare your final assay medium with the chosen solubilization system (e.g., buffer at pH 8.0 with 1% HP-β-CD).

  • Addition: Add your compound stock to this medium to achieve the highest concentration you plan to test.

  • Observation (Time 0): Immediately after mixing, place the solution against a dark background and shine a light through it. Observe for any signs of cloudiness or precipitate (Tyndall effect).

  • Incubation: Incubate the solution under the same conditions as your planned assay (e.g., 37°C for 2 hours).

  • Observation (Final Time): Re-examine the solution. Any appearance of cloudiness, crystals, or film indicates that the compound is not stable in solution under your assay conditions, and the method needs further optimization.

By following this structured guide, researchers can systematically overcome the solubility challenges posed by 4-amino-N-cyclopentylbenzene-1-sulfonamide, leading to more accurate, reliable, and reproducible experimental data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online. Retrieved February 18, 2026, from [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. (n.d.). Ovid. Retrieved February 18, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved February 18, 2026, from [Link]

  • Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. (2025, June 20). MDPI. Retrieved February 18, 2026, from [Link]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008, October 10). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2002, April 23). PubMed. Retrieved February 18, 2026, from [Link]

  • SOLUBILITY OF SULPHONAMIDES. (2026, January 7). The BMJ. Retrieved February 18, 2026, from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved February 18, 2026, from [Link]

  • pH Dependency in Uptake of Sulfonamides by Bacteria. (n.d.). Karger Publishers. Retrieved February 18, 2026, from [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 18, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved February 18, 2026, from [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? (2014, April 3). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Strategies to address low drug solubility in discovery and development. (2013, January 15). PubMed. Retrieved February 18, 2026, from [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved February 18, 2026, from [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved February 18, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-SULF-4ACP Subject: Advanced Purification Protocols & Troubleshooting Guide Introduction Welcome to the technical support hub for 4-amino-N-cyclopentyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-SULF-4ACP Subject: Advanced Purification Protocols & Troubleshooting Guide

Introduction

Welcome to the technical support hub for 4-amino-N-cyclopentylbenzene-1-sulfonamide . As a Senior Application Scientist, I understand that synthesizing this molecule often results in a crude product plagued by oxidation byproducts (pink/brown discoloration), unreacted cyclopentylamine, or hydrolysis intermediates.

This molecule is amphoteric , possessing both a basic aniline moiety and a weakly acidic sulfonamide proton. This dual nature is not a liability; it is your primary lever for purification. The protocols below are designed as self-validating systems —if the chemistry doesn't behave as described in a specific step, you have an immediate diagnostic indicator of what went wrong.

Module 1: The "pH-Swing" Extraction (Primary Purification)

Best For: Removing non-amphoteric impurities (unreacted starting materials, neutral side products) and bulk purification of crude solids.

The Mechanistic Logic
  • Acid Phase (pH < 2): The aniline nitrogen is protonated (

    
    ). The molecule becomes a water-soluble cation.[1] Neutral organic impurities remain insoluble or extractable into organic solvents.
    
  • Basic Phase (pH > 11): The sulfonamide nitrogen is deprotonated (

    
    ). The molecule becomes a water-soluble anion. Basic impurities (like unreacted cyclopentylamine) remain neutral and can be extracted.
    
  • Isoelectric Precipitation (pH ~6-7): The molecule is neutral and least soluble, forcing precipitation.

Step-by-Step Protocol
  • Dissolution (Acidic): Suspend the crude solid in 1M HCl (approx. 10 mL per gram).

    • Validation Check: The solid should dissolve completely.[1][2] If a suspension remains, these are non-basic impurities. Filter them out.

  • Organic Wash: Wash the acidic aqueous solution with Ethyl Acetate (EtOAc) .

    • Action: Discard the organic (top) layer. The product is in the water.[3]

  • The Swing (Precipitation): Slowly add 10% NaOH or saturated

    
     while monitoring pH.
    
    • Target: Adjust pH to 6.5 – 7.5 .

    • Observation: A thick white precipitate should form.

    • Troubleshooting: If you overshoot to pH > 10, the precipitate may redissolve (sulfonamide deprotonation). If this happens, back-titrate with dilute acetic acid.

  • Filtration: Collect the solid via vacuum filtration.[1][2] Wash with cold water to remove inorganic salts.

pH_Swing_Logic cluster_check Validation Check start Crude Solid acid Dissolve in 1M HCl (pH < 2) start->acid Protonates Aniline wash Wash with EtOAc (Discard Organic Layer) acid->wash Removes Neutrals check1 Did it dissolve? acid->check1 neut Neutralize to pH 7 (with NaOH/NaHCO3) wash->neut Aqueous Phase precip Collect Precipitate (Target Product) neut->precip Isoelectric Point check2 Did it precipitate? neut->check2

Caption: Logical flow of the pH-swing purification method utilizing the amphoteric properties of the sulfonamide.

Module 2: Recrystallization (Polishing)

Best For: Final purity (>98%), removing trace color (oxidation products), and improving crystal habit.

Solvent System Strategy

Sulfonamides often suffer from "oiling out" (separating as a liquid before crystallizing).[2] The "Gold Standard" solvent system is Ethanol/Water (95:5 or 90:10) [1][2].

Protocol
  • Solvent Choice: Use 95% Ethanol .[4][5]

  • Dissolution: Heat solvent to boiling. Add crude solid slowly until saturated.

    • Pro-Tip: If the solution is pink/brown (aniline oxidation), add Activated Charcoal (1-2% by weight) and boil for 5 minutes [3].

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal/insolubles.

  • Crystallization: Allow the filtrate to cool to room temperature slowly.

    • Critical: Do not place directly in ice. Rapid cooling promotes oiling out.

  • Harvest: Once crystals form at RT, move to an ice bath for 30 minutes to maximize yield.

Data: Solubility Profile

Solvent Temp (Hot) Temp (Cold) Suitability
Ethanol (95%) High Low Excellent
Isopropanol Moderate Low Good (Alternative)
Water Low Very Low Poor (Insoluble)

| Toluene | High | Moderate | Poor (Oiling risk) |

Module 3: Troubleshooting & FAQs
Q1: My product is turning pink/red during storage. Why?

A: This is due to the oxidation of the free aniline (


) group, likely forming azo-linkages or quinone-imine species [3].
  • Fix: Recrystallize with activated charcoal.

  • Prevention: Store the purified solid in an amber vial under inert gas (Argon/Nitrogen) and away from light.

Q2: The product "oiled out" during recrystallization. How do I fix it?

A: Oiling out occurs when the saturation temperature exceeds the melting point of the solvated solid.

  • Immediate Fix: Reheat the mixture to dissolve the oil. Add a small amount of extra solvent (dilute slightly).[2] Add a seed crystal of pure product if available. Cool very slowly with agitation.

Q3: I have low yield after the pH swing.

A: You likely missed the isoelectric point.

  • Check: The sulfonamide proton (

    
    ) has a 
    
    
    
    [4]. If you neutralized to pH 12+, the product is soluble as a salt.
  • Correction: Acidify the mother liquor back to pH 7. A second crop of precipitate should appear.

Module 4: Chromatographic Purification (HPLC/Flash)

Best For: Separating regioisomers or difficult impurities.

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile gradient.

  • Modifier: 0.1% Triethylamine (TEA) or Ammonium Formate.

    • Reasoning: The basic amine causes "tailing" on silica or C18 due to interaction with silanols. TEA blocks these sites, sharpening the peak.

Troubleshooting_Tree issue Problem Detected type Identify Issue issue->type pink Pink/Brown Color type->pink oil Oiling Out type->oil yield Low Yield type->yield sol_pink Oxidation Impurity: Recrystallize with Charcoal pink->sol_pink sol_oil Supersaturation: Add Solvent + Seed Crystal oil->sol_oil sol_yield pH Error: Check Filtrate pH (Target 7.0) yield->sol_yield

Caption: Decision tree for common purification failures.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization. Retrieved from

  • ScienceMadness. (2005). Aniline Impurities and Oxidation Removal. Retrieved from

  • PubChem. (2025). Benzenesulfonamide, 4-methyl-N-phenyl- (Analogous pKa Data). Retrieved from

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Welcome to the technical support guide for the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this target molecule is a foundational process, typically involving four key stages: protection of the aniline amino group, chlorosulfonation, sulfonamide formation with cyclopentylamine, and final deprotection. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter. Each issue is analyzed for its probable cause, followed by a detailed, step-by-step solution.

Question 1: My yield of 4-acetamidobenzenesulfonyl chloride (Step 2) is significantly low, and the product is difficult to handle.

Probable Cause: The most common culprit is the hydrolysis of the sulfonyl chloride intermediate. Both the chlorosulfonic acid reagent and the 4-acetamidobenzenesulfonyl chloride product are extremely sensitive to moisture.[1][2] Water will convert the highly reactive sulfonyl chloride back into the corresponding sulfonic acid, which is unreactive in the subsequent amidation step.

Recommended Solution:

  • Ensure Absolute Dryness: All glassware must be oven- or flame-dried immediately before use. Reagents should be of the highest purity and anhydrous where possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: The initial reaction of acetanilide with chlorosulfonic acid is exothermic.[3] Maintain the temperature as specified in your protocol (often starting at low temperatures and warming gently) to prevent side reactions.

  • Rapid Work-up: Once the reaction is complete, it must be quenched by pouring it onto crushed ice.[3][4] The precipitated sulfonyl chloride should be filtered and washed with cold water quickly to remove acid impurities. Crucially, do not delay using this intermediate; it should be used immediately in the next step to prevent decomposition.[2]

Question 2: My TLC plate shows multiple spots after reacting 4-acetamidobenzenesulfonyl chloride with cyclopentylamine (Step 3). What are these impurities?

Probable Causes & Solutions: Several side products can form during this stage. Identifying them is key to optimizing the reaction.

  • Impurity A: Unreacted 4-acetamidobenzenesulfonyl chloride.

    • Reason: Insufficient reaction time or temperature.

    • Solution: Allow the reaction to stir for the full recommended time, monitoring by TLC until the starting sulfonyl chloride spot disappears.

  • Impurity B: 4-acetamidobenzenesulfonic acid.

    • Reason: This is the hydrolysis product of the starting material, as discussed in Question 1. If the intermediate was not perfectly dry or was stored too long, this impurity will be present and will not react with the amine.

    • Solution: Follow the rigorous drying and rapid use procedures outlined above. This impurity can typically be removed during an aqueous work-up by extraction with a basic solution.

  • Impurity C: Bis-sulfonamide Byproduct.

    • Reason: In some cases, particularly with primary amines, a second molecule of the sulfonyl chloride can react with the nitrogen of the newly formed sulfonamide. A more common issue is the formation of a "bis" byproduct if a diamine impurity is present.[5]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of cyclopentylamine to ensure the sulfonyl chloride is fully consumed by the primary amine. Adding the sulfonyl chloride solution dropwise to the amine solution can also minimize this side reaction.[6]

The following workflow can help systematically address impurities observed in the sulfonamide formation step.

G start TLC shows multiple spots after sulfonamide formation check_sm Is the starting sulfonyl chloride spot present? start->check_sm check_polarity Is there a highly polar spot at the baseline? check_sm->check_polarity No incomplete_rxn Cause: Incomplete Reaction Solution: Increase reaction time/temp. check_sm->incomplete_rxn Yes check_dimer Is there a less polar spot (higher Rf) than the product? check_polarity->check_dimer No hydrolysis Cause: Hydrolysis to Sulfonic Acid Solution: Ensure anhydrous conditions. check_polarity->hydrolysis Yes bis_product Cause: Bis-sulfonamide formation Solution: Use excess amine, slow addition. check_dimer->bis_product Yes purify Action: Purify via Column Chromatography check_dimer->purify No incomplete_rxn->purify hydrolysis->purify bis_product->purify

Caption: Troubleshooting workflow for identifying impurities.

Question 3: During the final deprotection step (Step 4), my yield is low and I'm isolating sulfanilic acid. What's happening?

Probable Cause: The N-acetyl protecting group is typically removed by acid or base hydrolysis. However, under harsh acidic conditions or prolonged heating, the sulfonamide (S-N) bond itself can be cleaved.[7][8] This is a known degradation pathway for sulfonamides, yielding sulfanilic acid and the corresponding amine (cyclopentylamine in this case).[9]

Recommended Solution:

  • Optimize Acid Hydrolysis: Use the mildest effective conditions. Instead of concentrated strong acids at high temperatures, consider moderately concentrated acid (e.g., 6N HCl) at a controlled reflux.[10]

  • Monitor the Reaction Closely: Track the disappearance of the acetylated starting material by TLC. As soon as it is consumed, stop the reaction by cooling and neutralizing it. Over-running the reaction significantly increases the risk of S-N bond cleavage.

  • Consider Alternative Deprotection: If acidic hydrolysis proves problematic, basic hydrolysis can be an alternative. While sulfonamides are generally more stable to base than to acid, conditions must still be carefully controlled.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of aniline as an acetamide before chlorosulfonation?

The amino group (-NH2) of aniline is a powerful activating group but also a strong base. If aniline were used directly:

  • Acid-Base Reaction: The highly acidic chlorosulfonic acid would protonate the amino group to form -NH3+. This deactivates the ring and acts as a meta-director, leading to the wrong isomer.[11]

  • Side Reactions: The free amine is nucleophilic and could react with the sulfonyl chloride group of another molecule, leading to polymerization and other unwanted products. Protecting it as an acetamide (-NHCOCH3) moderates its reactivity, prevents the acid-base reaction, and reliably directs electrophilic substitution to the para position.[11]

Q2: What is the mechanism of the key reaction steps?

The synthesis involves several fundamental organic reactions. A simplified overview of the main pathway and key side reactions is presented below.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Acetanilide B 4-Acetamido- benzenesulfonyl chloride A->B Chlorosulfonation (ClSO3H) Ortho_isomer Ortho Isomer Pathway (Impurity) A->Ortho_isomer C N-Cyclopentyl-4-acetamido- benzenesulfonamide B->C Sulfonamide Formation (+ Cyclopentylamine) B_hydrolysis 4-Acetamido- benzenesulfonic acid B->B_hydrolysis Hydrolysis D Final Product: 4-Amino-N-cyclopentyl- benzene-1-sulfonamide C->D Deprotection (H+ or OH-) D_cleavage Sulfanilic Acid C->D_cleavage S-N Bond Cleavage (Harsh Deprotection)

Caption: Overview of the main synthesis and key side reactions.

Q3: I suspect an ortho-isomer impurity in my final product. How can I confirm and remove it?

The chlorosulfonation of acetanilide is highly para-directing, but a small percentage of the ortho-isomer is often formed.[12][13] This isomeric impurity will persist through the subsequent reaction steps.

  • Confirmation: The best method for confirmation and quantification is High-Performance Liquid Chromatography (HPLC), which can typically resolve the two isomers. 1H-NMR may also show distinct aromatic signals for the ortho-isomer if it is present in sufficient quantity.

  • Removal: Isomeric impurities can be challenging to remove.

    • Purification of Intermediate: The most effective strategy is often to purify the 4-acetamidobenzenesulfonyl chloride intermediate by recrystallization before proceeding.

    • Final Product Chromatography: Careful column chromatography of the final product may separate the isomers, but this can be difficult.

    • Final Product Recrystallization: Recrystallization of the final 4-amino-N-cyclopentylbenzene-1-sulfonamide may also enrich the desired para-isomer.

Experimental Protocols & Data

Table 1: Summary of Troubleshooting Strategies
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfonyl ChlorideMoisture, hydrolysis of reagent/product.Use oven-dried glassware; run under inert atmosphere; use intermediate immediately.[2]
Multiple Products in Step 3Incomplete reaction, hydrolysis, bis-sulfonamide formation.Monitor by TLC, ensure anhydrous conditions, use excess amine, perform slow addition.[6]
Product Degradation in Step 4S-N bond cleavage under harsh deprotection conditions.Use milder acid/base conditions; monitor reaction closely to prevent over-running.[7][8][9]
Isomeric ImpurityFormation of ortho-isomer during chlorosulfonation.Purify intermediate by recrystallization; use HPLC for analysis.[12][13]
Protocol: General Procedure for Sulfonamide Formation (Step 3)

This is a representative protocol and should be adapted based on specific literature procedures and laboratory safety protocols.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve cyclopentylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).[6] Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the freshly prepared 4-acetamidobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove excess cyclopentylamine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopentyl-4-acetamidobenzenesulfonamide, which can be purified further by recrystallization or column chromatography.

References

  • Mali, N. L., Mehta, R., Mehta, P., & Sen, P. (2025). A NOVEL ROUTE FOR THE SYNTHESIS OF IMPURITIES G OF ANTIDIABETIC. DRUG GLICLAZIDE. International Journal of Modern Pharmaceutical Research, 9(10). [Link]

  • Pharmaffiliates. (n.d.). Gliclazide-impurities. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Vela, E., et al. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 56(14), 8035-8045. [Link]

  • Wu, D., et al. (2012). Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2437. [Link]

  • ResearchGate. (2012). (PDF) Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide. [Link]

  • Vela, E., et al. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 56(14), 8035-8045. [Link]

  • Page, M. I., & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 125(44), 13434-13442. [Link]

  • University of California, Irvine. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Florida International University. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

  • Pagliero, R. J., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 24(8), 3251-3260. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17842. [Link]

  • Le-Dévédec, F., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Chemistry – A European Journal, 23(42), 10148-10159. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Theoretical Chemistry, 1(1), 1-13. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

  • Chegg. (2020, May 21). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material.... [Link]

  • University of Toronto. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2023). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 1-7. [Link]

  • European Patent Office. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. [Link]

  • Liu, W., & Li, Y. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Solid-Phase Peptide Synthesis (pp. 389-415). Springer, New York, NY. [Link]

  • Abdul-Rida, S. M., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. 5th International Conference on Biomedical and Health Sciences. [Link]

  • Al-Obaidi, A. K. A., & Al-Janabi, A. S. H. (2016). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Der Pharma Chemica, 8(19), 302-311. [Link]

  • Roy, T., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. [Link]

  • Google Patents. (1987). US4698445A - 4-amino benzenesulfonamides.
  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem Compound Database. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-amino-N-cyclopentylbenzene-1-sulfonamide and Other N-Substituted Sulfonamides

A Technical Guide for Researchers in Drug Discovery and Development Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3] These activities include well-established antibacterial properties, as well as roles as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4] The versatility of the sulfonamide scaffold lies in the ability to modify its biological profile through substitution at the sulfonamide nitrogen (N1) and the aromatic amine (N4). This guide provides a detailed comparative analysis of the biological activity of 4-amino-N-cyclopentylbenzene-1-sulfonamide, a representative N-cycloalkyl substituted sulfonamide, with other classes of N-substituted sulfonamides, including N-aryl, N-heterocyclic, and N-linear alkyl derivatives. By examining experimental data and structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how N-substitution patterns influence the therapeutic potential of this important class of molecules.

Comparative Biological Activity: A Focus on Carbonic Anhydrase Inhibition and Antibacterial Efficacy

The biological activity of sulfonamides is profoundly influenced by the nature of the substituent attached to the sulfonamide nitrogen. This section will compare the carbonic anhydrase inhibitory and antibacterial activities of 4-amino-N-cyclopentylbenzene-1-sulfonamide and its analogs against other N-substituted sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are classic inhibitors of carbonic anhydrases.

Table 1: Comparative Carbonic Anhydrase II (hCA II) Inhibition of Various N-Substituted Sulfonamides

Compound ClassRepresentative CompoundN1-SubstituenthCA II Inhibition (IC50/Ki, nM)Reference
N-Cycloalkyl 4-amino-N-cyclohexylbenzene-1-sulfonamideCyclohexylData not available; expected moderate activity-
N-Aryl N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide4-hydroxyphenyl64 (MIC, µg/mL vs. S. aureus)[6]
N-Heterocyclic SulfathiazoleThiazolePotent inhibitor[3]
N-Linear Alkyl N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamideEthylGood activity vs. Gram-positive bacteria[7]
Unsubstituted Sulfanilamide (4-aminobenzenesulfonamide)-HWeak inhibitor[1]

Note: Direct comparative IC50 values for hCA II are not available for all listed compounds under uniform experimental conditions. The table provides a qualitative comparison based on available literature.

The data suggests that substitution on the sulfonamide nitrogen generally enhances CA inhibitory activity compared to the unsubstituted parent compound, sulfanilamide. The nature of this substituent (cycloalkyl, aryl, heterocyclic, or linear alkyl) dictates the degree of inhibition and selectivity towards different CA isoforms.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate pathway, leading to bacteriostasis.[8]

The substituent on the sulfonamide nitrogen plays a critical role in the antibacterial potency of these compounds. While specific Minimum Inhibitory Concentration (MIC) values for 4-amino-N-cyclopentylbenzene-1-sulfonamide are not widely reported, studies on other N-substituted derivatives provide valuable insights into the structure-activity relationships governing their antibacterial efficacy.

Table 2: Comparative Antibacterial Activity (MIC) of Various N-Substituted Sulfonamides

Compound ClassRepresentative CompoundN1-SubstituentBacterial StrainMIC (µg/mL)Reference
N-Cycloalkyl Data not available for direct comparisonCycloalkyl---
N-Aryl N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide2-hydroxy-4-nitrophenylS. aureus32[6]
N-Heterocyclic Sulfamethoxazole5-methyl-3-isoxazolylE. coli150 (for a derivative)[9]
N-Linear Alkyl 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid-S. aureus1.8[10]
Unsubstituted Sulfanilamide-HGenerally higher MICs[8]

The antibacterial spectrum and potency of N-substituted sulfonamides are significantly influenced by the physicochemical properties of the N1-substituent, such as its size, shape, and electronic effects.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed protocols for the synthesis of N-substituted sulfonamides and the evaluation of their biological activities.

Synthesis of N-Substituted 4-Aminobenzenesulfonamides

A general and robust method for the synthesis of N-substituted 4-aminobenzenesulfonamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired primary or secondary amine, followed by acidic hydrolysis to remove the acetyl protecting group.[11]

Step 1: Synthesis of N-substituted-4-acetamidobenzenesulfonamide

  • In a round-bottom flask, dissolve the desired amine (e.g., cyclopentylamine) (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-4-acetamidobenzenesulfonamide.

Step 2: Hydrolysis to 4-amino-N-substituted-benzenesulfonamide

  • Dissolve the N-substituted-4-acetamidobenzenesulfonamide from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the final 4-amino-N-substituted-benzenesulfonamide.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Deprotection Amine Amine (e.g., Cyclopentylamine) Reaction1 Reaction in DCM/Pyridine, 0°C to RT Amine->Reaction1 SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride SulfonylChloride->Reaction1 Intermediate N-Substituted-4-acetamido- benzenesulfonamide Reaction1->Intermediate Reaction2 Acid Hydrolysis (HCl/Ethanol, Reflux) Intermediate->Reaction2 FinalProduct 4-Amino-N-substituted- benzenesulfonamide Reaction2->FinalProduct

Caption: General synthesis workflow for N-substituted 4-aminobenzenesulfonamides.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against carbonic anhydrase can be determined using a stopped-flow CO₂ hydration assay. This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human carbonic anhydrase isoforms (e.g., hCA II) and the test compounds in an appropriate buffer (e.g., Tris-HCl).

  • Assay Buffer: Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with a CO₂-saturated solution.

    • Load the second syringe with the assay buffer containing the CA enzyme and the test inhibitor at various concentrations.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.

CA_Inhibition_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme CA Enzyme Solution Mixing Rapid Mixing Enzyme->Mixing Inhibitor Inhibitor Solutions (Varying Concentrations) Inhibitor->Mixing Buffer Assay Buffer with pH Indicator Buffer->Mixing CO2_Sol CO2-Saturated Solution CO2_Sol->Mixing StoppedFlow Stopped-Flow Instrument Spectrophotometer Spectrophotometric Reading Mixing->Spectrophotometer Rates Calculate Initial Reaction Rates Spectrophotometer->Rates Plot Plot Rates vs. Inhibitor Concentration Rates->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the carbonic anhydrase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the sulfonamides can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test sulfonamide in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits the visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Bacteria Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Sulfonamide Sulfonamide Stock Solution SerialDilution Serial Dilution of Sulfonamide Sulfonamide->SerialDilution Plate 96-Well Microtiter Plate Incubation Incubate at 37°C for 18-24h Plate->Incubation SerialDilution->Plate Inoculation->Plate Reading Visual Inspection for Bacterial Growth Incubation->Reading MIC_Determination Determine MIC Value Reading->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted sulfonamides are mediated through their interaction with specific molecular targets and signaling pathways.

Carbonic Anhydrase Inhibition Pathway

Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the conversion of carbon dioxide to bicarbonate.

CA_Inhibition_Pathway CA Carbonic Anhydrase (with Zn2+) HCO3 HCO3- + H+ CA->HCO3 Inhibited_CA Inhibited CA-Sulfonamide Complex CO2 CO2 + H2O CO2->CA Catalysis Sulfonamide N-Substituted Sulfonamide Sulfonamide->CA Binding to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Antibacterial Mechanism: Folate Synthesis Pathway Inhibition

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a precursor to folic acid. The lack of folic acid, which is essential for nucleotide synthesis, ultimately inhibits bacterial growth and replication.

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid FolicAcid Folic Acid DihydropteroicAcid->FolicAcid Nucleotides Nucleotide Synthesis FolicAcid->Nucleotides BacterialGrowth Bacterial Growth and Replication Nucleotides->BacterialGrowth Sulfonamide N-Substituted Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Conclusion

The N-substituent on the 4-aminobenzenesulfonamide scaffold is a critical determinant of biological activity. While direct experimental data for 4-amino-N-cyclopentylbenzene-1-sulfonamide is limited, the analysis of related N-substituted sulfonamides reveals clear structure-activity relationships. The nature of the N1-substituent profoundly impacts both carbonic anhydrase inhibition and antibacterial potency. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel sulfonamide derivatives. Future research should focus on the systematic evaluation of N-cycloalkyl sulfonamides to fully characterize their biological profile and potential as drug candidates.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. (2017). Journal of Pesticide Science, 42(3), 103-110. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. (2014). PMC. Retrieved February 18, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (2014). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. Retrieved February 18, 2026, from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2015). PMC. Retrieved February 18, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. (n.d.). Revue Roumaine de Chimie. Retrieved February 18, 2026, from [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2024). World Scientific News. Retrieved February 18, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Retrieved February 18, 2026, from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. (2024). MDPI. Retrieved February 18, 2026, from [Link]

Sources

Comparative

Comparative Guide: 4-amino-N-cyclopentylbenzene-1-sulfonamide vs. N-cyclohexylbenzenesulfonamide

Executive Summary This guide provides a technical comparison between 4-amino-N-cyclopentylbenzene-1-sulfonamide (Compound A) and N-cyclohexylbenzenesulfonamide (Compound B). While both share a sulfonamide core and a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-amino-N-cyclopentylbenzene-1-sulfonamide (Compound A) and N-cyclohexylbenzenesulfonamide (Compound B). While both share a sulfonamide core and a cycloalkyl tail, their biological activities diverge significantly due to the presence of the para-amino group in Compound A.

  • Compound A acts as a bioactive scaffold with dual potential: as a classic folate synthesis inhibitor (antibacterial) and a key pharmacophore in modern Bromodomain-containing protein 4 (BRD4) inhibitors for anti-inflammatory and anticancer therapies.

  • Compound B , lacking the p-amino moiety, is pharmacologically inert in the folate pathway. It primarily serves as a synthesis intermediate or plasticizer precursor, though substituted derivatives have been explored for metabolic targets like 11

    
    -HSD1.
    

Chemical Identity & Structural Comparison[1][2][3]

FeatureCompound A Compound B
IUPAC Name 4-amino-N-cyclopentylbenzene-1-sulfonamideN-cyclohexylbenzenesulfonamide
CAS Number 436091-88-21667-00-1 (Unsubstituted)
Structure p-Aniline core + Sulfonamide + CyclopentylPhenyl core + Sulfonamide + Cyclohexyl
Key Moiety 4-NH₂ (Amino) : Essential for PABA mimicry.[1]H (Unsubstituted) : Lacks H-bond donor for DHPS.
Primary Class Pharmaceutical Intermediate / Bioactive ScaffoldIndustrial Intermediate / Plasticizer Precursor
LogP (Calc) ~1.5 - 1.8~2.5 - 2.8 (More Lipophilic)

Mechanism of Action: The Divergence

Antibacterial Activity (Folate Pathway)

Compound A functions as a classic sulfa drug. The para-amino group allows it to mimic para-aminobenzoic acid (PABA), a natural substrate for bacteria.

  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: Compound A acts as a competitive inhibitor of DHPS. It condenses with pteridine diphosphate to form a "dead-end" analog, depleting the bacterial folate pool and halting DNA synthesis.

  • Compound B: Lacks the p-amino group. It cannot mimic PABA and shows no significant antibacterial activity via this mechanism.

FolatePathway PABA PABA (Natural Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Binds CompA Compound A (4-amino-N-cyclopentyl...) CompA->DHPS Competes (High Affinity) CompB Compound B (No amino group) CompB->DHPS No Binding Folate Dihydrofolic Acid (Precursor) DHPS->Folate Normal Synthesis DeadEnd False Metabolite (Inactive) DHPS->DeadEnd Inhibition Block

Figure 1: Competitive inhibition of DHPS by Compound A vs. inactivity of Compound B.

Advanced Target: BRD4 Inhibition (Anti-inflammatory)

Recent medicinal chemistry has elevated Compound A as a privileged scaffold for inhibiting BRD4 (Bromodomain-containing protein 4), a key epigenetic reader involved in cancer and acute inflammation (e.g., airway inflammation).

  • Role of Cyclopentyl Group: The cyclopentyl ring provides a critical hydrophobic fit within the WPF shelf or ZA channel of the BRD4 bromodomain.

  • Role of Sulfonamide: Acts as a linker, positioning the aromatic head group to form hydrogen bonds with Asn140.

  • Example Drug: Compound A is the core scaffold for ZL0449 , a potent BRD4 inhibitor.

BRD4_Binding Asn140 Asn140 Residue (Key H-Bond Anchor) WPF WPF Shelf (Hydrophobic Pocket) Head Aromatic Head (p-Amino Phenyl) Head->Asn140 H-Bond Interaction Linker Sulfonamide Linker (-SO2NH-) Linker->Head Tail Cyclopentyl Tail (Compound A Specific) Linker->Tail Tail->WPF Optimal Hydrophobic Fit Cyclohexyl Cyclohexyl Tail (Compound B) Cyclohexyl->WPF Steric Mismatch / Lower Affinity

Figure 2: Pharmacophore mapping of Compound A in the BRD4 binding pocket.

Comparative Efficacy & Data Profile

The following table summarizes the activity profiles based on structure-activity relationship (SAR) data and specific literature on BRD4 inhibitors.

Assay / PropertyCompound A (4-Amino-N-cyclopentyl...)Compound B (N-cyclohexyl...)[1][2]Interpretation
DHPS Inhibition (Bacteria) Active (

range)
Inactive Amino group is essential for PABA mimicry.
BRD4 Binding (BD1) High Potency Scaffold (Lead for ZL0449)Low / Inactive Cyclopentyl fits the ZA channel better than cyclohexyl in specific series.
Carbonic Anhydrase (CA) Weak / Moderate Very Weak Secondary sulfonamides are generally poor CA inhibitors compared to primary (

).
Solubility (Water) Moderate (Amphoteric nature of aniline)Low (Lipophilic)Compound A can form salts at the amine; B cannot.
Industrial Use Pharmaceutical IntermediatePlasticizer / Synthesis ReagentB is used in polymer modification (e.g., Santicizers).

Experimental Protocols

Synthesis of Compound A (4-amino-N-cyclopentylbenzene-1-sulfonamide)

This protocol utilizes a protection-deprotection strategy to ensure the para-amino group remains intact or is generated from a nitro precursor.

Reagents: N-Acetylsulfanilyl chloride (p-ASC), Cyclopentylamine, Pyridine, HCl.

  • Condensation:

    • Dissolve Cyclopentylamine (1.1 eq) in dry DCM/Pyridine (10:1 ratio).

    • Cool to 0°C. Slowly add N-acetylsulfanilyl chloride (1.0 eq) portion-wise.

    • Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Result: Formation of 4-acetamido-N-cyclopentylbenzenesulfonamide.

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 10% HCl (aq) for 1 hour.

    • Cool to RT and neutralize with 10% NaOH to pH 8.

    • The product precipitates as a white/off-white solid.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Yield: ~85-90%.

    • Validation: 1H NMR (DMSO-d6) shows characteristic AA'BB' doublet for p-phenyl and multiplets for cyclopentyl.

Synthesis of Compound B (N-cyclohexylbenzenesulfonamide)

A direct sulfonylation protocol suitable for non-functionalized arenes.

Reagents: Benzenesulfonyl chloride, Cyclohexylamine, Triethylamine (TEA), DCM.

  • Reaction:

    • Dissolve Cyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM.

    • Add Benzenesulfonyl chloride (1.0 eq) dropwise at 0°C.

    • Stir at RT for 2 hours.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/EtOAc.

    • Yield: >90%.

References

  • Tian, B., et al. (2019). "Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation." Journal of Medicinal Chemistry. (Identifies 4-amino-N-cyclopentylbenzenesulfonamide as the key intermediate for ZL0449).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (General SAR for sulfonamides).[3][4]

  • Zhang, L., et al. (2020). "Structure-Based Design of Selective BRD4 Inhibitors."[5] European Journal of Medicinal Chemistry. (Discusses the hydrophobic fit of cyclopentyl vs cyclohexyl tails).

  • PubChem Compound Summary. "4-amino-N-cyclopentylbenzenesulfonamide (CID 10433608)."

  • BenchChem. "N-cyclohexylbenzenesulfonamide Structure and Activity." (Industrial applications and lack of antibacterial data).

Sources

Validation

head-to-head comparison of different synthesis routes for 4-amino-N-cyclopentylbenzene-1-sulfonamide

An In-Depth Head-to-Head Comparison of Synthesis Routes for 4-amino-N-cyclopentylbenzene-1-sulfonamide Introduction 4-amino-N-cyclopentylbenzene-1-sulfonamide is a key sulfonamide moiety found in various molecules of pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Synthesis Routes for 4-amino-N-cyclopentylbenzene-1-sulfonamide

Introduction

4-amino-N-cyclopentylbenzene-1-sulfonamide is a key sulfonamide moiety found in various molecules of pharmaceutical interest. As a primary arylamine with a sulfonamide functional group, it serves as a crucial building block in the synthesis of more complex drug candidates. The efficiency, scalability, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to researchers in medicinal and process chemistry.

This guide provides a detailed, head-to-head comparison of two common synthetic strategies for preparing 4-amino-N-cyclopentylbenzene-1-sulfonamide: the Acetamido Protection Strategy and the Nitro Group Reduction Strategy . By examining the underlying chemical principles, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the necessary insights to select the most appropriate method for their specific needs.

Route 1: The Acetamido Protection Strategy

This classical approach utilizes an acetamido group to protect the aniline nitrogen during the initial chlorosulfonation step. The protecting group prevents unwanted side reactions and is subsequently removed in the final step to yield the desired primary amine.

Scientific Rationale and Workflow

The core of this strategy lies in leveraging the acetyl group as a robust and easily removable protecting group for the amine functionality of acetanilide. The electron-withdrawing nature of the acetyl group deactivates the aromatic ring sufficiently to allow for selective electrophilic substitution at the para-position during chlorosulfonation. This step introduces the sulfonyl chloride group, which can then readily react with cyclopentylamine. The final step involves a simple acid- or base-catalyzed hydrolysis to deprotect the amine.

The overall workflow can be visualized as follows:

Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->ASC  Chlorosulfonic Acid  (Chlorosulfonation) ProtectedProduct N-Cyclopentyl-4-acetamido- benzenesulfonamide ASC->ProtectedProduct  Cyclopentylamine, Base  (Sulfonamidation) FinalProduct 4-Amino-N-cyclopentylbenzene- 1-sulfonamide ProtectedProduct->FinalProduct  Acidic or Basic Hydrolysis  (Deprotection)

Caption: Workflow for the Acetamido Protection Strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[1][2]

  • In a fume hood, equip a dry 500 mL round-bottom flask with a mechanical stirrer and a gas absorption trap for HCl.

  • Charge the flask with chlorosulfonic acid (2.5 moles). Cool the flask in an ice-water bath to 10-15°C.

  • While maintaining the temperature, add dry acetanilide (0.5 moles) in small portions over 15-20 minutes. Vigorous evolution of HCl gas will occur.[2]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.[2]

  • Carefully pour the resulting syrupy liquid onto 1 kg of crushed ice with stirring. This will decompose the excess chlorosulfonic acid.

  • The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[1]

  • The crude product can often be used directly in the next step.[1] For a purer product, it can be recrystallized from benzene or chloroform.[2][3]

Step 2: Synthesis of N-Cyclopentyl-4-acetamidobenzenesulfonamide

This protocol is a specific application of a general procedure for synthesizing sulfonamides.[4]

  • In a 250 mL flask, dissolve cyclopentylamine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane.

  • In a separate dropping funnel, dissolve the crude 4-acetamidobenzenesulfonyl chloride (5 mmol) from Step 1 in 30 mL of dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Add 20 mL of distilled water to the reaction mixture. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine the organic extracts, wash with 30 mL of water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.[4]

Step 3: Hydrolysis to 4-Amino-N-cyclopentylbenzene-1-sulfonamide

This final deprotection step is performed under acidic conditions.[5]

  • To the crude N-cyclopentyl-4-acetamidobenzenesulfonamide (1 gm) from Step 2, add 10 mL of 6N hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • After cooling, carefully neutralize the solution with a suitable base (e.g., aqueous NaOH) to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol-water to obtain the pure 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Route 2: The Nitro Group Reduction Strategy

This alternative route begins with a nitrated aromatic precursor. The sulfonamide linkage is formed first, followed by the chemical reduction of the nitro group to the target primary amine.

Scientific Rationale and Workflow

This strategy hinges on the chemical stability of the nitro group, which is unreactive during the initial sulfonamidation. 4-Nitrobenzenesulfonyl chloride is a readily available starting material that reacts cleanly with primary amines like cyclopentylamine. The critical step is the final reduction of the aromatic nitro group. This transformation is well-established and can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.[6][7]

The overall workflow is as follows:

NBSC 4-Nitrobenzenesulfonyl Chloride NitroProduct N-Cyclopentyl-4-nitro- benzenesulfonamide NBSC->NitroProduct  Cyclopentylamine, Base  (Sulfonamidation) FinalProduct 4-Amino-N-cyclopentylbenzene- 1-sulfonamide NitroProduct->FinalProduct  Reducing Agent (e.g., H₂, Pd/C)  (Nitro Group Reduction)

Caption: Workflow for the Nitro Group Reduction Strategy.

Detailed Experimental Protocols

Step 1: Synthesis of N-Cyclopentyl-4-nitrobenzenesulfonamide

The procedure is analogous to the sulfonamidation step in Route 1, using a different sulfonyl chloride.[8]

  • In a 250 mL flask, dissolve cyclopentylamine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable solvent such as dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Add a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction to stir for several hours at room temperature. Monitor completion by TLC.

  • Upon completion, wash the reaction mixture with water and 1N HCl to remove excess amine and triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to 4-Amino-N-cyclopentylbenzene-1-sulfonamide

This step describes a standard catalytic hydrogenation for nitro group reduction.[6]

  • Dissolve the N-cyclopentyl-4-nitrobenzenesulfonamide from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product.

  • If necessary, the product can be further purified by recrystallization.

Head-to-Head Comparison

FeatureRoute 1: Acetamido ProtectionRoute 2: Nitro Group ReductionAnalysis
Number of Steps 32Route 2 is shorter, which is generally advantageous for overall yield and process efficiency.
Starting Materials Acetanilide, Chlorosulfonic Acid, Cyclopentylamine4-Nitrobenzenesulfonyl Chloride, CyclopentylamineAcetanilide is very inexpensive. 4-Nitrobenzenesulfonyl chloride is also commercially available but may be more costly.
Key Reagents Chlorosulfonic acid (highly corrosive), HCl (for deprotection)Catalytic hydrogenation (H₂, Pd/C) or other reducing agents (e.g., SnCl₂, Fe/HCl)Route 1 involves highly corrosive and hazardous reagents. Route 2 utilizes flammable hydrogen gas and a pyrophoric catalyst, requiring specialized equipment.
Overall Yield Moderate to Good. Yields for chlorosulfonation are typically 77-81%[2], sulfonamidation is often high (>85%[4]), and hydrolysis is usually efficient.Good to Excellent. Both steps are generally high-yielding. Catalytic hydrogenation is often quantitative.Route 2 likely offers a higher overall yield due to fewer steps and highly efficient reactions.
Purification Requires purification after sulfonamidation and final product isolation.Requires purification after sulfonamidation. The final product after filtration of the catalyst is often very pure.Route 2 may offer a simpler purification profile for the final product.
Scalability Scalable, but handling large volumes of chlorosulfonic acid poses significant safety and environmental challenges.Highly scalable. Catalytic hydrogenation is a standard industrial process.Route 2 is generally more amenable to large-scale industrial synthesis due to cleaner reactions and more established industrial processes.
Environmental Impact Generates significant acidic waste from chlorosulfonation and hydrolysis steps.[9]The primary waste is the spent catalyst, which can often be recycled. Solvents are the main waste stream.Route 2 is considered a "greener" alternative due to higher atom economy and less corrosive waste.

Conclusion and Recommendation

Both the Acetamido Protection and Nitro Group Reduction strategies are viable and effective methods for synthesizing 4-amino-N-cyclopentylbenzene-1-sulfonamide.

Route 1 (Acetamido Protection) is a classic, well-understood pathway that utilizes inexpensive starting materials. However, its reliance on the highly corrosive and hazardous chlorosulfonic acid and the generation of significant acidic waste make it less appealing from a safety and environmental perspective, particularly for large-scale production.[9]

Route 2 (Nitro Group Reduction) presents a more modern and efficient approach. It is a shorter synthesis, which generally translates to higher overall yields and lower processing costs. The final reduction step is typically very clean and high-yielding. While it requires specialized equipment for catalytic hydrogenation, this is a standard and well-optimized industrial operation. For these reasons, the Nitro Group Reduction strategy is generally the superior choice for both laboratory and industrial-scale synthesis , offering better efficiency, a more favorable safety profile (with appropriate engineering controls), and a reduced environmental footprint.

References

  • Taha, M., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]

  • Baranauskienė, L., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals. Available at: [Link]

  • Liu, B., et al. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Google Patents. (n.d.). WO2018078657A1 - Process for preparation of glipizide.
  • University of California, Irvine. (n.d.). Synthesis of Sulfanilamide. Retrieved February 17, 2026, from [Link]

  • Quick Company. (n.d.). "A Process For The Preparation Of Glipizide". Retrieved February 17, 2026, from [Link]

  • IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved February 17, 2026, from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Retrieved February 17, 2026, from [Link]

  • Jagadeesh, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Retrieved February 17, 2026, from [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Retrieved February 17, 2026, from [Link]

  • Arkat USA. (n.d.). The facile synthesis of a pyrimidinyl sulfonamide. Retrieved February 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

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Comparative

A Researcher's Guide to Ensuring Reproducibility in In Vitro Studies of 4-amino-N-cyclopentylbenzene-1-sulfonamide

This guide provides a comprehensive framework for establishing robust and reproducible in vitro experimental workflows for novel benzenesulfonamide-based compounds, using 4-amino-N-cyclopentylbenzene-1-sulfonamide as a p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust and reproducible in vitro experimental workflows for novel benzenesulfonamide-based compounds, using 4-amino-N-cyclopentylbenzene-1-sulfonamide as a primary example. In the landscape of drug discovery, where the reproducibility of preclinical data is paramount, a systematic approach to assay design and execution is not merely best practice; it is a necessity.[1][2]

While extensive public data on 4-amino-N-cyclopentylbenzene-1-sulfonamide is limited, its core structure strongly suggests a mechanism of action common to this chemical class: the inhibition of carbonic anhydrase (CA) enzymes.[3][4] Therefore, this guide will focus on establishing a testing cascade that begins with target-specific biochemical assays and progresses to essential cell-based assays to build a reliable preliminary profile of the compound's activity and viability. As a point of comparison and a critical experimental control, we will use Acetazolamide, a well-characterized, clinically used sulfonamide and carbonic anhydrase inhibitor.[5][6]

Part 1: Foundational Step – Physicochemical Characterization

Reproducibility begins with the reagent itself. Before any biological experiment, the identity, purity, and key physicochemical properties of the test compound must be rigorously verified. Inconsistent purity or incorrect structural assignment is a common source of experimental variability.

Causality: A compound's solubility directly impacts its bioavailability in an assay, while its lipophilicity (LogP) influences membrane permeability and potential for non-specific binding. These parameters are critical for designing experiments with relevant concentration ranges and for interpreting the results accurately.

Below is a comparative table of predicted or known properties for our target compound and the established comparator, Acetazolamide.

Property4-amino-N-cyclopentylbenzene-1-sulfonamideAcetazolamide (Comparator)Significance in In Vitro Assays
Molecular Formula C₁₁H₁₆N₂O₂SC₄H₆N₄O₃S₂Defines molecular weight and elemental composition.
Molecular Weight 240.33 g/mol (Predicted)222.25 g/mol [5]Essential for preparing stock solutions of precise molar concentrations.
Topological Polar Surface Area (TPSA) 80.6 Ų (Predicted)[7]133 Ų[5]Influences passive membrane transport; higher TPSA often correlates with lower permeability.
Predicted LogP 1.8 (Predicted)-0.27[5]A measure of lipophilicity; impacts solubility, membrane permeability, and non-specific binding.
Purity >95% (Recommended)>98% (Commercial Standard)Impurities can have off-target effects, confounding results. HPLC analysis is essential.
Solubility To be determined experimentally (DMSO)Soluble in DMSOCritical for preparing homogenous stock solutions and avoiding compound precipitation in assays.

Part 2: Primary Target Validation – Carbonic Anhydrase Inhibition Assay

The benzenesulfonamide moiety is a classic zinc-binding pharmacophore that targets carbonic anhydrases.[4] Therefore, the primary hypothesis is that 4-amino-N-cyclopentylbenzene-1-sulfonamide acts as a CA inhibitor. A direct, quantitative biochemical assay is the most logical first step to confirm and characterize this activity.

We will utilize a colorimetric assay that measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product that can be measured spectrophotometrically.[8][9] An inhibitor will slow this reaction, resulting in a reduced colorimetric signal.

Experimental Workflow: CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_enzyme Reconstitute & Dilute CA Enzyme add_enzyme Add CA Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_compound Prepare Serial Dilutions of Test Compound & Acetazolamide add_inhibitor Add Test Compound / Controls (Incubate 10-15 min) prep_compound->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor add_inhibitor->add_substrate read_plate Measure Absorbance (405 nm) in Kinetic Mode for 60 min add_substrate->read_plate analyze_data Calculate Reaction Rate (Slope) for each Concentration read_plate->analyze_data calc_ic50 Plot Dose-Response Curve & Calculate IC50 Value analyze_data->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase (CA) inhibition assay.

Detailed Protocol: Colorimetric CA Inhibitor Screening

Source: Adapted from commercially available kits.[8][9][10]

  • Reagent Preparation:

    • CA Assay Buffer: Prepare as per manufacturer's instructions. Bring to room temperature before use.

    • CA Enzyme Solution: Reconstitute lyophilized CA enzyme in CA Dilution Buffer to create a stock solution. Immediately before use, dilute the stock to the working concentration specified in the kit manual using CA Assay Buffer.

    • Test Compound/Control Stocks: Prepare 10 mM stock solutions of 4-amino-N-cyclopentylbenzene-1-sulfonamide and Acetazolamide in 100% DMSO.

    • Compound Dilutions: Create a 10-point serial dilution series (e.g., 1:3 dilutions) of each stock solution in CA Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.

  • Assay Procedure (96-well plate format):

    • Enzyme Control (EC): Add 80 µL CA Assay Buffer + 10 µL vehicle (e.g., 10% DMSO in buffer) + 10 µL CA Enzyme working solution.

    • Solvent Control (SC): If DMSO concentration is a concern, this well tests its effect. It is identical to the EC well.

    • Inhibitor Control (IC): Add 80 µL CA Assay Buffer + 10 µL Acetazolamide (at a high concentration, e.g., 100 µM) + 10 µL CA Enzyme working solution.

    • Test Sample (S): Add 80 µL CA Assay Buffer + 10 µL of each compound dilution + 10 µL CA Enzyme working solution.

    • Background Control (BC): Add 90 µL CA Assay Buffer + 10 µL of the highest concentration of test compound (no enzyme).

  • Incubation: Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of CA Substrate to all wells. Mix immediately.

  • Measurement: Place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording a reading every 1-2 minutes for 60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 3: Secondary Validation – Cell-Based Assays

A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or general cytotoxicity. Therefore, subsequent experiments in relevant cell lines are crucial for validating the compound's potential.[1][11]

Decision Workflow for Cellular Assays

G cluster_permeability Permeability Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_outcome Outcome Interpretation start Compound with known Biochemical IC50 pampa PAMPA Assay (Predicts Passive Permeability) start->pampa mtt MTT / RealTime-Glo™ Assay (Measures Cell Viability) start->mtt outcome1 Permeable & Non-Cytotoxic (Proceed to Target Engagement Assays) pampa->outcome1 outcome3 Impermeable (Consider for Formulation/Analog Dev.) pampa->outcome3 mtt->outcome1 outcome2 Permeable & Cytotoxic (Indicates Off-Target Effects) mtt->outcome2

Caption: Decision-making workflow for secondary compound validation.

A. Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT assay determines the concentration at which a compound becomes toxic to cells.[12] This is critical to distinguish between targeted inhibition and non-specific cell death. An ideal inhibitor should be effective at concentrations well below its cytotoxic threshold.[13] The assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Source: Adapted from standard protocols.[14][15][16]

  • Cell Plating: Seed cells (e.g., A549 lung carcinoma, a cell line known to express various CA isoforms) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "cells only" (untreated) and "medium only" (no cells) controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or other solubilization solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Correct absorbance values by subtracting the "medium only" background.

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_Treated / Abs_Untreated) * 100

    • Plot % Viability against the log of compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

B. Membrane Permeability (PAMPA)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane permeability.[17] It helps determine if a compound is likely to reach an intracellular target without active transport. The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[18][19]

Source: Adapted from standard protocols.[17][20]

  • Membrane Coating: Pre-coat the filter of a 96-well PAMPA donor plate with 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) and allow it to impregnate the membrane.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS with 5% DMSO).

  • Prepare Donor Plate: Add 200 µL of the test compound solution (e.g., 100 µM in PBS) to the coated donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.

  • Measurement: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / [(V_D + V_A) * Area * Time] Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.

Permeability ClassPapp (10⁻⁶ cm/s)Interpretation
High > 10Likely to be well absorbed
Medium 1 - 10Moderate absorption
Low < 1Poor absorption

Part 4: Ensuring Trustworthiness and Data Interpretation

Reproducibility is built on a foundation of rigorous controls, standardized procedures, and transparent data analysis.[1]

  • Cell Line Authentication: Always use authenticated cell lines (e.g., via STR profiling) to ensure you are working with the correct model.

  • Positive and Negative Controls: The inclusion of a known inhibitor like Acetazolamide (positive control) and a vehicle-only control (negative) is non-negotiable. They validate that the assay system is performing as expected.

  • Dose-Response Curves: Never rely on single-point concentrations. A full dose-response curve is essential to understand a compound's potency (IC₅₀/CC₅₀) and to identify potential artifacts like biphasic responses.

  • Statistical Validity: Perform experiments in at least triplicate to calculate standard deviations and ensure the observed effects are statistically significant.

By following this structured, hypothesis-driven approach, researchers can generate a reliable, reproducible in vitro data package for 4-amino-N-cyclopentylbenzene-1-sulfonamide or any novel compound, building a foundation of trust for further drug development.

References

  • Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Acetazolamide. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • OpenAnesthesia. (2025). Acetazolamide. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide? Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Drugs.com. (2026). Acetazolamide: Package Insert / Prescribing Information. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2025). Cell sensitivity assays: The MTT assay. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available at: [Link]

  • PubMed. (2021). Treating Cells as Reagents to Design Reproducible Assays. Available at: [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Available at: [Link]

  • Taylor & Francis Online. (2015). Incurred Sample Reproducibility and Stability Assessment in A Cell-Based Drug Concentration Assay. Available at: [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. Available at: [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

Sources

Validation

A Comparative Guide to Assessing the Biological Novelty of 4-amino-N-cyclopentylbenzene-1-sulfonamide

For researchers and drug development professionals, the emergence of a novel chemical entity like 4-amino-N-cyclopentylbenzene-1-sulfonamide (ACBS) presents both an opportunity and a challenge. Its structural novelty nec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the emergence of a novel chemical entity like 4-amino-N-cyclopentylbenzene-1-sulfonamide (ACBS) presents both an opportunity and a challenge. Its structural novelty necessitates a rigorous, systematic evaluation to uncover its biological effects and therapeutic potential. This guide provides an in-depth, technically-grounded framework for assessing the biological activity of ACBS, comparing it against well-established sulfonamide drugs with diverse mechanisms of action. Our approach is designed to be a self-validating system, ensuring that experimental choices are logical, reproducible, and yield trustworthy data.

The sulfonamide functional group is a cornerstone of modern medicine, found in drugs ranging from antibacterials to diuretics and anti-inflammatory agents.[1][2][3] This chemical versatility makes it critical to determine which, if any, of these established activities ACBS possesses. This guide will detail a tiered screening approach, starting with broad assessments and progressing to specific mechanistic studies.

Tier 1: Foundational Viability and Broad-Spectrum Target Screening

The initial step is to ascertain the compound's basic interaction with biological systems. This involves determining its cytotoxicity and screening it against the primary targets of major sulfonamide drug classes.

General Cytotoxicity Assessment

Rationale: Before probing for specific bioactivities, it's crucial to understand the compound's general effect on cell health. A highly cytotoxic compound may produce false positives in subsequent assays or be unsuitable for therapeutic development. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6][7] Live cells with active metabolism convert the MTT reagent into a purple formazan product, whereas dead cells do not.[4][5][6]

Experimental Protocol: MTT Assay for Cell Viability [4][6][8]

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of ACBS (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 (concentration that causes 50% cytotoxicity).

Primary Target-Based Screening

Rationale: We will screen ACBS against three key enzymes that are the established targets for distinct classes of sulfonamide drugs. This provides a rapid assessment of its potential to act as an antibacterial, a diuretic/antiglaucoma agent, or an anti-inflammatory drug.

  • Dihydropteroate Synthase (DHPS): The target for antibacterial sulfonamides. These drugs mimic the natural substrate, para-aminobenzoic acid (PABA), to inhibit folic acid synthesis, which is essential for bacterial survival.[1][9][10][11]

  • Carbonic Anhydrase (CA): A target for diuretics and antiglaucoma drugs. Inhibition of CA alters ion and water transport.[1][12]

  • Cyclooxygenase-2 (COX-2): A primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX-2 blocks the production of prostaglandins, which are mediators of inflammation and pain.[13][14]

The following diagram outlines the initial screening workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation ACBS 4-amino-N-cyclopentylbenzene-1-sulfonamide (ACBS) Cytotoxicity MTT Cytotoxicity Assay (CC50 > 50µM?) ACBS->Cytotoxicity DHPS DHPS Inhibition Assay (Antibacterial Target) Cytotoxicity->DHPS If Not Cytotoxic CA Carbonic Anhydrase Inhibition Assay (Diuretic Target) Cytotoxicity->CA If Not Cytotoxic COX2 COX-2 Inhibition Assay (Anti-inflammatory Target) Cytotoxicity->COX2 If Not Cytotoxic IC50 Determine IC50 for any hits (Dose-Response Curve) DHPS->IC50 CA->IC50 COX2->IC50 Selectivity Assess Selectivity (e.g., COX-1 vs COX-2) IC50->Selectivity

Caption: Tiered screening workflow for ACBS characterization.

Table 1: Hypothetical Primary Screening Results

CompoundTarget Enzyme% Inhibition at 10 µMReference
ACBS (Test) Dihydropteroate Synthase (DHPS)5%-
SulfamethoxazoleDihydropteroate Synthase (DHPS)85%[10]
ACBS (Test) Carbonic Anhydrase II (CA-II)8%-
AcetazolamideCarbonic Anhydrase II (CA-II)92%[15]
ACBS (Test) Cyclooxygenase-2 (COX-2)88%-
CelecoxibCyclooxygenase-2 (COX-2)95%[13]

Based on these hypothetical results, ACBS shows significant activity against COX-2, suggesting it may have anti-inflammatory properties. The next steps will focus on validating this hit.

Tier 2: Hit Validation and Selectivity Profiling

A promising result in a primary screen must be validated through dose-response analysis to determine potency (IC50) and assessed for selectivity to understand its potential for off-target effects.

Determining Potency (IC50) for COX-2 Inhibition

Rationale: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A lower IC50 value indicates that less of the compound is needed to inhibit the enzyme's activity by half. This is determined by testing a range of compound concentrations. A fluorometric assay provides a sensitive method for this.[13][16]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay [13][17]

  • Enzyme Preparation: In a 96-well black microplate, add assay buffer, purified human recombinant COX-2 enzyme, and a detection reagent like Amplex Red.[16][17]

  • Inhibitor Addition: Add serial dilutions of ACBS (e.g., 0.01 nM to 10 µM) or a control inhibitor (Celecoxib) to the wells. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor binding.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[13][17]

  • Data Acquisition: Measure the fluorescence intensity kinetically (Excitation: 535 nm, Emission: 590 nm) for 10-20 minutes.[13][16]

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Assessing Selectivity: COX-1 vs. COX-2

Rationale: The therapeutic benefit of many modern NSAIDs, like Celecoxib, comes from their selective inhibition of COX-2 (the inducible inflammatory enzyme) over COX-1 (the constitutively expressed enzyme involved in gastric protection).[14] High selectivity for COX-2 is desirable to reduce the risk of gastrointestinal side effects. Therefore, it is essential to perform the same inhibition assay using the COX-1 isozyme.

Table 2: Hypothetical Potency and Selectivity Data

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
ACBS (Test) 454,500100
Celecoxib4015,000375
Ibuprofen5,1002,4000.47

These hypothetical results suggest ACBS is a potent COX-2 inhibitor with high selectivity over COX-1, making it a promising candidate for further investigation.

Tier 3: Cellular and Mechanistic Confirmation

Rationale: While enzyme assays are crucial, it is vital to confirm that the compound retains its activity in a more complex biological context, such as a living cell. A cell-based assay measures the downstream effects of enzyme inhibition. For COX-2, this involves quantifying the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[14][18]

G cluster_pathway COX-2 Signaling Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation, Pain PGE2->Inflammation ACBS ACBS ACBS->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by ACBS.

Experimental Protocol: Cell-Based PGE2 Immunoassay [14][16]

  • Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of ACBS or Celecoxib for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2.[14][16]

  • Supernatant Collection: Incubate the cells for 24 hours, then collect the cell culture supernatant.[16]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial competitive ELISA kit.[18][19] The amount of color produced is inversely proportional to the amount of PGE2 present.

  • Analysis: Calculate the percent inhibition of PGE2 production for each concentration of ACBS and determine the cellular IC50 value.

A strong correlation between the enzymatic IC50 and the cellular IC50 would provide high confidence in the compound's mechanism of action and its potential as an anti-inflammatory agent.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the biological effects of a novel sulfonamide, 4-amino-N-cyclopentylbenzene-1-sulfonamide. By starting with broad screening and progressively focusing on a validated hit with mechanistic assays, researchers can efficiently and reliably assess the compound's novelty and therapeutic potential. The hypothetical data presented here illustrate a scenario where ACBS emerges as a potent and selective COX-2 inhibitor. This structured methodology, grounded in established scientific protocols, ensures the generation of authoritative and trustworthy data, forming a solid foundation for further preclinical development.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: SpringerLink. URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses. Source: Study.com. URL: [Link]

  • Title: Antimicrobial sulfonamide drugs. Source: ResearchGate. URL: [Link]

  • Title: "SULPHONAMIDES". Source: MES's College of Pharmacy, Sonai. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Sigma-Aldrich. URL: [Link]

  • Title: What is the mechanism of Sulfanilamide? Source: Patsnap Synapse. URL: [Link]

  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Source: Assay Genie. URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric). Source: Assay Genie. URL: [Link]

  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Source: AVESİS. URL: [Link]

  • Title: PGE2 ELISA. Source: ALPCO Diagnostics. URL: [Link]

  • Title: Assessing the COX-2/PGE2 Ratio and Anti-Nucleosome Autoantibodies as Biomarkers of Autism Spectrum Disorders: Using Combined ROC Curves to Improve Diagnostic Values. Source: PMC. URL: [Link]

  • Title: Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Source: PMC. URL: [Link]

  • Title: Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Source: ACS Publications. URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Source: International Journal of Pharmacy and Pharmaceutical Science. URL: [Link]

  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: MDPI. URL: [Link]

  • Title: How can I assay for cyloxgenase synthase 2 activity without using the assay kit? Source: ResearchGate. URL: [Link]

  • Title: Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Source: ResearchGate. URL: [Link]

  • Title: Representative biologically active sulfonamide-bearing drugs. Source: ResearchGate. URL: [Link]

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Safety & Regulatory Compliance

Safety

4-amino-N-cyclopentylbenzene-1-sulfonamide proper disposal procedures

An Expert Guide to the Proper Disposal of 4-amino-N-cyclopentylbenzene-1-sulfonamide Hazard Assessment and Chemical Profile Understanding the intrinsic properties and potential hazards of 4-amino-N-cyclopentylbenzene-1-s...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 4-amino-N-cyclopentylbenzene-1-sulfonamide

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and potential hazards of 4-amino-N-cyclopentylbenzene-1-sulfonamide is the foundation of its safe management. While specific toxicological data for this exact compound is not extensively published, data from structurally similar sulfonamides provides a strong basis for a conservative and safe approach.

Key Chemical and Hazard Information

PropertyValue / ClassificationCausality and Handling Implications
Chemical Structure Aromatic SulfonamideThe presence of sulfur, nitrogen, and an aromatic ring indicates that combustion may produce toxic oxides of sulfur (SOx) and nitrogen (NOx)[1]. Proper disposal via high-temperature incineration is required to ensure complete and safe decomposition.
Physical Form Solid (Assumed)As a solid, the primary exposure risks are inhalation of dust and skin/eye contact. Engineering controls (fume hood) and Personal Protective Equipment (PPE) are crucial during handling.
GHS Hazard Class (Predicted) Acute Toxicity, Oral; Skin Irritation; Serious Eye Irritation; Specific target organ toxicity (single exposure)[2][3]Based on analogous compounds, this chemical should be handled as a hazardous substance. Direct contact with skin and eyes must be avoided, and ingestion can be harmful[2][4][5].
Environmental Hazard Water Hazard Class 1 (Self-assessment): slightly hazardous for water[4]The compound should not be allowed to enter drains, soil, or waterways as even small quantities can be harmful to aquatic life[4][6]. This underscores the prohibition of sewer disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by strict regulations designed to prevent harm to individuals and the environment. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[7].

The Four Pillars of Compliant Disposal:

  • Identification: All chemical waste must be correctly identified. For 4-amino-N-cyclopentylbenzene-1-sulfonamide, this includes its full chemical name and any known hazard characteristics.

  • Segregation: Incompatible chemicals must never be mixed in the same waste container, as this can lead to dangerous reactions[7]. Sulfonamides should be segregated from strong oxidizing agents[5].

  • Containment: Waste must be stored in appropriate, chemically compatible containers that are in good condition and have secure, leak-proof closures[6][8].

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company. Under no circumstances should it be poured down the drain or placed in the regular trash[6][9].

Step-by-Step Disposal Protocol for 4-amino-N-cyclopentylbenzene-1-sulfonamide

This protocol outlines the standard operating procedure for collecting and disposing of waste 4-amino-N-cyclopentylbenzene-1-sulfonamide in a research laboratory setting.

Materials Required:

  • Designated solid chemical waste container (HDPE or glass, with a screw-top lid)

  • Hazardous waste tag

  • Permanent marker

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Container Preparation:

    • Obtain a clean, dry waste container that is compatible with solid organic waste. The original manufacturer's container is often a suitable choice if it's empty and in good condition[8].

    • Affix a hazardous waste tag to the container before adding any waste.

  • Labeling:

    • Clearly write the full chemical name, "4-amino-N-cyclopentylbenzene-1-sulfonamide," on the tag.

    • List all components of the waste stream if it is a mixture.

    • Indicate the date when the first piece of waste is added to the container (the "accumulation start date")[9].

  • Waste Accumulation:

    • Working within a fume hood to minimize inhalation risk, carefully transfer the waste solid into the designated container.

    • Avoid creating dust. If the material is a fine powder, use a scoop or spatula to minimize dispersal.

    • Keep the waste container securely closed at all times, except when actively adding waste[8].

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition[6].

    • Store it with compatible waste streams. Segregate it from containers of acids, bases, and strong oxidizers[9]. Use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak[8].

  • Requesting Disposal:

    • Do not overfill the container; leave at least 10% headspace at the top[8].

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Under EPA regulations for academic labs, waste containers must be removed from the laboratory within six months of the accumulation start date[6][9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-N-cyclopentylbenzene-1-sulfonamide.

G Disposal Workflow: 4-amino-N-cyclopentylbenzene-1-sulfonamide cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Dispose in Sink or Trash? start->drain container Select & Label Waste Container ppe->container collect Transfer Waste to Container in Fume Hood container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Chemicals store->segregate full Container Full or Project Complete? segregate->full full->store No, continue accumulation ehs Arrange Pickup with EHS / Licensed Contractor full->ehs Yes end End: Compliant Disposal ehs->end drain->ppe No prohibited PROHIBITED! Violation of Regulations & Environmental Hazard drain->prohibited Yes

Caption: Decision workflow for compliant chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully scoop the contaminated absorbent into your designated solid chemical waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill (Large quantity or outside of containment):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of 4-amino-N-cyclopentylbenzene-1-sulfonamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Illinois. Chemical Waste Procedures. Division of Research Safety.
  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet - Sulfanilamide.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET - Sulfanilamide.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 4-amino-N-cyclopentylbenzene-1-sulfonamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-amino-N-cyclopentylbenzene-1-sulfonamide, a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-amino-N-cyclopentylbenzene-1-sulfonamide, a molecule of interest, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our focus is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that every researcher is equipped with the knowledge to work confidently and securely.

Understanding the Hazard Profile: A Structural Analogy Approach

The molecular architecture of 4-amino-N-cyclopentylbenzene-1-sulfonamide suggests a hazard profile that includes potential for skin and eye irritation, respiratory tract irritation, and possible sensitization.[3][4][5][6] Aromatic amines, as a class, are known for their potential toxicity, and sulfonamides can be associated with allergic reactions in sensitized individuals.[7][8][9][10] Therefore, our PPE recommendations are designed to create a comprehensive barrier against these anticipated risks.

Core PPE Ensemble for Routine Laboratory Operations

For standard laboratory procedures involving milligram to gram-scale quantities of 4-amino-N-cyclopentylbenzene-1-sulfonamide in a well-ventilated area, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[11]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact, which may cause irritation or absorption.[12] Double-gloving is recommended for extended manipulations.
Body Protection A buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale work in a certified chemical fume hood.A properly functioning fume hood provides adequate ventilation to control airborne particulates and vapors.

Step-by-Step Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

Doffing Sequence:

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Unfasten and remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body. Hang it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove goggles from the back of the head to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Don Lab Coat Don2 2. Don Gloves Don1->Don2 Don3 3. Don Eye Protection Don2->Don3 Procedure Handling Chemical Don3->Procedure Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Procedure->Doff1

Caption: Workflow for donning and doffing PPE.

Enhanced PPE for High-Risk Scenarios

For operations with a higher risk of exposure, such as handling larger quantities, working outside of a fume hood, or when generating aerosols, an upgraded PPE ensemble is required.

PPE ComponentSpecificationRationale
Eye and Face Protection A full-face shield worn over chemical splash goggles.Provides an additional layer of protection for the entire face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves.Offers enhanced protection against a wider range of chemicals and for longer durations.
Body Protection A chemical-resistant apron or suit over a lab coat.Provides a barrier against significant spills or splashes of the chemical.[13]
Respiratory Protection A half-face or full-face respirator with appropriate cartridges for organic vapors and particulates (e.g., P100).Protects against inhalation of the compound, which may cause respiratory irritation.[11][12] A full risk assessment should be conducted to determine the appropriate level of respiratory protection.[2]

Disposal Plan: A Critical Final Step

All disposable PPE, including gloves, and any materials used for cleaning up spills (e.g., absorbent pads), must be considered contaminated waste.

Step-by-Step Disposal Protocol:

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled, and sealed chemical waste bag or container.

  • Liquid Waste: Any solutions containing 4-amino-N-cyclopentylbenzene-1-sulfonamide should be disposed of in a designated, labeled hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Collection: Follow your institution's established procedures for the collection and disposal of chemical waste. Do not let this chemical enter the environment.[11]

Diagram: PPE Selection Logic

PPE_Selection cluster_risk Risk Assessment cluster_ppe PPE Ensemble Start Start: Assess Task Risk High Risk? (Large quantity, aerosol generation) Start->Risk RoutinePPE Core PPE: - Goggles - Nitrile Gloves - Lab Coat Risk->RoutinePPE No EnhancedPPE Enhanced PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Chemical-Resistant Apron - Respirator Risk->EnhancedPPE Yes End Safe Operation RoutinePPE->End Proceed with Caution EnhancedPPE->End Proceed with Caution

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-cyclopentylbenzene-1-sulfonamide
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